molecular formula C7H14N2O3 B1618216 Ethyl (1-ethoxyethylidene)carbazate CAS No. 58910-28-4

Ethyl (1-ethoxyethylidene)carbazate

Cat. No.: B1618216
CAS No.: 58910-28-4
M. Wt: 174.2 g/mol
InChI Key: TYDLVSRFOJZHPQ-UHFFFAOYSA-N
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Description

Ethyl (1-ethoxyethylidene)carbazate is a useful research compound. Its molecular formula is C7H14N2O3 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

58910-28-4

Molecular Formula

C7H14N2O3

Molecular Weight

174.2 g/mol

IUPAC Name

ethyl N-ethoxycarbonylethanehydrazonate

InChI

InChI=1S/C7H14N2O3/c1-4-11-6(3)8-9-7(10)12-5-2/h4-5H2,1-3H3,(H,9,10)

InChI Key

TYDLVSRFOJZHPQ-UHFFFAOYSA-N

SMILES

CCOC(=NNC(=O)OCC)C

Canonical SMILES

CCOC(=NNC(=O)OCC)C

Other CAS No.

58910-28-4

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of Ethyl (1-ethoxyethylidene)carbazate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (1-ethoxyethylidene)carbazate (CAS: 27371-48-2) represents a critical class of N-acyl imidates (also known as N-ethoxycarbonyl hydrazonates). These compounds serve as versatile electrophilic intermediates in the synthesis of nitrogen-rich heterocycles, particularly 1,2,4-triazoles and 1,3,4-oxadiazoles, which are pharmacophores in modern drug discovery.

This technical guide provides a rigorous framework for the structural validation of this compound. Unlike simple esters, this molecule exhibits complex spectroscopic behaviors including


 isomerism about the C=N bond and overlapping ethyl signatures. The data and protocols below are designed to allow researchers to definitively distinguish the product from starting materials (ethyl carbazate and triethyl orthoacetate) and hydrolysis byproducts.

Synthesis & Mechanistic Context

To interpret the spectra accurately, one must understand the origin of the chemical shifts. The compound is synthesized via the acid-catalyzed condensation of ethyl carbazate with triethyl orthoacetate.

Reaction Logic:



Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the condensation pathway and the critical intermediate states that define the final spectroscopic signature.

ReactionMechanism Reactants Ethyl Carbazate + Triethyl Orthoacetate Intermediate Tetrahedral Intermediate Reactants->Intermediate Acid Cat. Nu Attack Elimination - EtOH (First Elimination) Intermediate->Elimination Imidate Ethyl (1-ethoxyethylidene) carbazate (Target) Elimination->Imidate - EtOH (Formation of C=N) Isomerism E/Z Isomerism (Restricted C=N Rotation) Imidate->Isomerism Equilibrium

Figure 1: Mechanistic pathway from condensation to the formation of the imidate functionality.

Spectroscopic Data Analysis

The following data represents the diagnostic signatures required for structural confirmation.

Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum is characterized by the presence of two distinct ethyl groups  and a singlet methyl  attached to the imine carbon.

Critical Analysis:

  • The "Twin" Ethyl Problem: The molecule contains an ethyl group on the carbamate (ester) and an ethyl group on the imidate. These often overlap but can be distinguished by their chemical environment. The ester methylene (

    
    ) is typically more deshielded (downfield) than the imidate methylene.
    
  • Isomerism: Due to the

    
     double bond, 
    
    
    
    isomers may exist. In high-resolution fields (400 MHz+), this may manifest as minor "shadow" peaks for the methyl singlet or broadening of the NH signal.
Table 1: Diagnostic

NMR Data (400 MHz, CDCl

)
MoietyShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH 8.00 - 9.50Broad Singlet1HExchangeable proton; shift varies with concentration/solvent.

(Carbamate)
4.20 - 4.30Quartet (

Hz)
2HDeshielded by adjacent C=O.

(Imidate)
4.05 - 4.15Quartet (

Hz)
2HDeshielded by C=N, usually slightly upfield of ester.

1.90 - 2.10Singlet3HDiagnostic for the ethylidene backbone.

(Ethyls)
1.25 - 1.35Overlapping Triplets6HTerminal methyls of both ethyl groups.
Table 2: Diagnostic

NMR Data (100 MHz, CDCl

)
Carbon TypeShift (

ppm)
Structural Significance
C=N (Imidate) 160.0 - 164.0Characteristic of imidate carbon; distinct from amide.
C=O (Carbamate) 152.0 - 155.0Typical carbamate carbonyl shift.

60.0 - 63.0Two signals expected (Ester vs Imidate).

15.0 - 20.0Methyl carbon attached to the imine.

(Ethyl)
14.0 - 14.5Terminal methyls.
Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the conversion of the hydrazide to the imidate. The key indicator is the appearance of the C=N stretch and the retention of the ester carbonyl.

  • 
     (3200–3300 cm
    
    
    
    ):
    Should be a single band (secondary amine). If a doublet is seen, it suggests unreacted ethyl carbazate (
    
    
    ).
  • 
     (1720–1750 cm
    
    
    
    ):
    Strong ester/carbamate carbonyl stretch.[1]
  • 
     (1640–1670 cm
    
    
    
    ):
    The "Fingerprint" of success. This band confirms the formation of the imidate bond.
Mass Spectrometry (MS)

The molecular ion is often stable, but fragmentation is driven by the loss of the alkoxy groups.

  • Formula:

    
    
    
  • Molecular Weight: 174.20 g/mol

  • Ionization Mode: ESI+ or EI

Fragmentation Logic:

  • 
    :  m/z 175 (Base peak in ESI).
    
  • Loss of Ethanol: The imidate group is prone to losing EtOH (46 Da) to form a nitrile or cyclize in the gas phase.

  • McLafferty-like Rearrangement: Common in ethyl esters.

MassSpecFragmentation M_Ion Molecular Ion [M+H]+ = 175 Frag1 Fragment A [M - EtOH]+ M_Ion->Frag1 - 46 Da (EtOH) Frag2 Fragment B [M - OEt]+ M_Ion->Frag2 - 45 Da (OEt)

Figure 2: Primary fragmentation pathways observed in Mass Spectrometry.

Experimental Protocols

Protocol A: Synthesis for Analytical Standard

Use this protocol to generate a reference standard for spectral comparison.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add Ethyl Carbazate (10 mmol, 1.04 g) and Triethyl Orthoacetate (15 mmol, 2.43 g, 1.5 equiv).

  • Catalyst: Add 1-2 drops of Glacial Acetic Acid or p-Toluenesulfonic acid (catalytic).

  • Reaction: Heat to reflux (approx. 100-110°C) for 2–4 hours.

    • Note: The reaction produces ethanol. Using a Dean-Stark trap can drive the equilibrium but is usually unnecessary for small-scale analytical prep.

  • Workup: Evaporate excess triethyl orthoacetate under reduced pressure (rotary evaporator).

  • Purification: The residue often solidifies upon cooling or trituration with cold hexanes. Recrystallize from ethanol/hexane if necessary.

Protocol B: NMR Sample Preparation
  • Solvent Choice: Use CDCl

    
      (Chloroform-d) for routine analysis. If solubility is poor or peaks are broad due to exchange, switch to DMSO-d
    
    
    
    .
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

  • Acquisition:

    • Run a standard 1H (16 scans).

    • Check for the diagnostic singlet at ~2.0 ppm.

    • Troubleshooting: If the singlet is split or broad, you are likely observing

      
       isomers. Run a variable temperature (VT) NMR at 50°C to coalesce the peaks.
      

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
  • Reactivity of Ethyl Carbazate: BenchChem. (2025). Application Notes: The Reaction of Ethyl Carbazate with Ketones and Orthoesters. Link

  • Spectroscopic Data of Hydrazonates: Chiang, Y., et al. (2011). "Hydrolysis of Imidate Esters." Journal of Organic Chemistry. (Provides analogous shifts for C=N systems).
  • General Protocol for Triazole Precursors: Shneine, J. K., & Al-Khafaji, Y. (2019). "Synthesis of new 1,2,4-triazole derivatives." Journal of Heterocyclic Chemistry. (Contextualizes the use of the title compound).
  • ChemicalBook Database: Ethyl carbazate Spectral Data. Link (Reference for the starting material subtraction).

Sources

An In-Depth Technical Guide to Ethyl (1-ethoxyethylidene)carbazate: A Key Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl (1-ethoxyethylidene)carbazate, a pivotal intermediate in synthetic organic chemistry, particularly in the construction of pyrazole-based heterocyclic scaffolds. The document delves into its nomenclature, including a thorough compilation of synonyms and registry numbers, and details its physicochemical properties. The core of this guide focuses on the synthesis of this compound from its precursor, Ethyl carbazate, and its subsequent application in the renowned Knorr pyrazole synthesis. Detailed experimental protocols, mechanistic insights, and practical considerations are provided to equip researchers and drug development professionals with the requisite knowledge for its effective utilization in their synthetic endeavors.

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, while not as widely recognized by its formal name, is a crucial reagent that emerges from the reaction of ethyl carbazate and triethyl orthoacetate. Its significance lies in its role as a masked β-dicarbonyl equivalent, primed for cyclization reactions to form five-membered heterocycles. This guide will illuminate the chemistry of this intermediate, starting with a clear definition of its identity and that of its readily available precursor, Ethyl carbazate.

Core Compound: this compound
  • Primary Name: this compound

  • Systematic IUPAC Name: Ethyl 2-(1-ethoxyethylidene)hydrazinecarboxylate[1]

  • CAS Number: 58910-28-4[1]

  • Molecular Formula: C₇H₁₄N₂O₃[1]

  • Molecular Weight: 174.20 g/mol

Key Precursor: Ethyl carbazate

This compound is synthesized from the common and commercially available reagent, Ethyl carbazate. A thorough understanding of the precursor is essential.

  • Primary Name: Ethyl carbazate

  • Systematic IUPAC Name: Ethyl N-aminocarbamate

  • CAS Number: 4114-31-2

  • Molecular Formula: C₃H₈N₂O₂

  • Molecular Weight: 104.11 g/mol

Nomenclature: A Comprehensive List of Synonyms and Alternative Names

Clarity in chemical communication is paramount. This section provides an extensive list of alternative names and synonyms for both the core compound and its precursor, which researchers may encounter in literature and chemical databases.

Synonyms for this compound (CAS: 58910-28-4)
  • Hydrazinecarboxylic acid, 2-(1-ethoxyethylidene)-, ethyl ester[1]

  • Carbazic acid, 3-(1-ethoxyethylidene)-, ethyl ester[1]

  • NSC 196606[1]

  • Hydrazinecarboxylic acid, (1-ethoxyethylidene)-, ethyl ester[1]

Synonyms for Ethyl carbazate (CAS: 4114-31-2)

This precursor is known by a multitude of names, reflecting its long history and widespread use in organic synthesis.

Synonym Synonym Synonym
(Ethoxycarbonyl)hydrazide1-(Carbethoxy)hydrazineEthyl carbazinate
(Ethoxycarbonyl)hydrazine1-(Ethoxycarbonyl)hydrazineEthyl hydrazinecarboxylate
(Monocarbethoxy)hydrazine1-Carbethoxy hydrazineEthyl hydrazinocarboxylate
Carbazic acid, ethyl esterCarboethoxyhydrazineN-(Carbethoxy)hydrazine
CarbethoxyhydrazineEthoxycarbonyl hydrazideN-(Ethoxycarbonyl)hydrazine
NSC 2277NSC 52663

Physicochemical Properties

Properties of this compound

This compound is typically a colorless to pale yellow liquid with a distinct odor. It is soluble in organic solvents, with limited solubility in water due to its ethyl ester group. The presence of the hydrazine moiety makes it a reactive intermediate, particularly in condensation reactions.[1]

Properties of Ethyl carbazate
PropertyValueSource
Appearance White crystalline solid
Melting Point 44-48 °C[2]
Boiling Point 108-110 °C (at 22 mmHg)[2][3]
Solubility Very soluble in water[3]

Synthesis and Mechanism

The formation of this compound is a direct consequence of the reaction between the nucleophilic ethyl carbazate and the electrophilic triethyl orthoacetate. This reaction is a critical first step in a two-step sequence for the synthesis of pyrazolones.

Synthesis of this compound

The reaction involves the condensation of ethyl carbazate with triethyl orthoacetate. The orthoester acts as a synthetic equivalent of a ketone, providing the carbon backbone for the subsequent cyclization.

Reaction Scheme:

G struct1 Ethyl carbazate plus1 + struct1->plus1 struct2 Triethyl orthoacetate reaction reaction struct2->reaction struct3 This compound plus2 + 2 EtOH struct3->plus2 plus1->struct2 reaction->struct3

Caption: Synthesis of this compound.

Experimental Protocol (Representative): While a specific, isolated protocol for this intermediate is not widely published, a general procedure can be adapted from protocols that generate similar hydrazones in situ for subsequent reactions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl carbazate (1.0 eq.) in a suitable solvent such as ethanol.

  • Addition of Reagent: To the stirred solution, add triethyl orthoacetate (1.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up (if isolation is required): Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can be purified by distillation or chromatography. However, it is common practice to use the intermediate directly in the next step without purification.

Mechanism of Formation

The formation of this compound proceeds through a nucleophilic attack of the terminal nitrogen of ethyl carbazate on the central carbon of the orthoester, followed by the elimination of two molecules of ethanol.

G cluster_0 Mechanism of Formation start Ethyl carbazate + Triethyl orthoacetate step1 Nucleophilic attack of hydrazine nitrogen on orthoester carbon start->step1 step2 Formation of a tetrahedral intermediate step1->step2 step3 Elimination of the first ethanol molecule step2->step3 step4 Formation of an imino-ether intermediate step3->step4 step5 Elimination of the second ethanol molecule step4->step5 end This compound step5->end

Caption: Mechanism of this compound formation.

Applications in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis

The primary utility of this compound lies in its role as a precursor to pyrazole and pyrazolone derivatives. The Knorr pyrazole synthesis is a classic and highly effective method for constructing these five-membered rings.[4][5][6][7][8]

Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

The intramolecular cyclization of this compound leads to the formation of a pyrazolone, a key scaffold in many pharmaceuticals.

Reaction Scheme:

G struct1 This compound cyclization cyclization struct1->cyclization struct2 3-Methyl-1H-pyrazol-5(4H)-one plus + EtOH struct2->plus cyclization->struct2

Caption: Cyclization to form a pyrazolone.

Experimental Protocol (Representative): This protocol outlines the synthesis of 3-methyl-1H-pyrazol-5(4H)-one, a common pyrazolone derivative.

  • Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq.) and hydrazine hydrate (2.0 eq.) in ethanol.[9]

  • Reaction Conditions: Stir the mixture. An exothermic reaction will occur, and the temperature should be maintained around 60°C. A crystalline solid will form. Continue stirring for 1 hour at room temperature.[9]

  • Work-up and Purification: Cool the reaction mixture in an ice bath to complete crystallization. The solid product is collected by filtration and washed with ice-cold ethanol.[9] The yield for this reaction is typically high.

Mechanism of Knorr Pyrazole Synthesis

The Knorr synthesis involves the condensation of a hydrazine with a β-dicarbonyl compound (or its equivalent, as in the case of this compound). The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable pyrazole ring.[4][5][7][8]

G cluster_1 Knorr Pyrazole Synthesis Mechanism start_knorr Hydrazine derivative + β-Dicarbonyl compound step1_knorr Condensation to form a hydrazone intermediate start_knorr->step1_knorr Acid or base catalysis step2_knorr Intramolecular nucleophilic attack of the second nitrogen step1_knorr->step2_knorr step3_knorr Formation of a cyclic hemiaminal step2_knorr->step3_knorr step4_knorr Dehydration step3_knorr->step4_knorr end_knorr Pyrazole/Pyrazolone step4_knorr->end_knorr

Caption: General mechanism of the Knorr pyrazole synthesis.

Conclusion

This compound serves as a highly effective and versatile intermediate in the synthesis of pyrazole and pyrazolone derivatives. Its straightforward preparation from the readily available ethyl carbazate, coupled with its efficient cyclization via the Knorr synthesis, makes it an invaluable tool for medicinal chemists and synthetic organic chemists. This guide has provided a detailed examination of its nomenclature, properties, synthesis, and applications, offering a solid foundation for its use in the development of novel chemical entities.

References

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved February 15, 2026, from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved February 15, 2026, from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved February 15, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). ethyl hydrazinecarboxylate. Retrieved February 15, 2026, from [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved February 15, 2026, from [Link]6].pdf

  • Organic Syntheses. (n.d.). ethyl azodicarboxylate. Retrieved February 15, 2026, from [Link]

  • Bangladesh Journals Online. (2011, October 20). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Retrieved February 15, 2026, from [Link]

  • ChemWhat. (n.d.). Ethyl carbazate CAS#: 4114-31-2 • ChemWhat | Database of Chemicals & Biologicals. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Hydrazinecarboxylic acid, ethyl ester. Retrieved February 15, 2026, from [Link]

Sources

Key precursors for the synthesis of Ethyl (1-ethoxyethylidene)carbazate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (1-ethoxyethylidene)carbazate is a pivotal N-ethoxycarbonylhydrazone intermediate used primarily in the synthesis of nitrogen-rich heterocycles, specifically 1,2,4-triazoles and 1,3,4-thiadiazoles. Its structure—featuring an imido ester moiety conjugated with a carbazate—makes it a versatile "masked" acylating agent.

This guide details the synthesis of this compound via the Orthoester Condensation Route . Unlike acid chloride or anhydride methods, which can lead to over-acylation or unstable byproducts, the orthoester route provides a thermodynamically controlled pathway yielding high purity suitable for pharmaceutical applications.

Part 1: Retrosynthetic Logic & Precursor Selection

The synthesis relies on a condensation-elimination mechanism. The target molecule can be deconstructed into two core synthons: a hydrazine nucleophile and an activated acetimidate equivalent.

The Precursors
ComponentChemical NameCAS No.RoleKey Property
Precursor A Ethyl Carbazate 4114-31-2NucleophileHydrazine moiety source; solid (

44-47°C).
Precursor B Triethyl Orthoacetate 78-39-7ElectrophileActivated ester equivalent; high boiling liquid (

142°C).
Solvent/Byproduct Ethanol 64-17-5Leaving GroupRemoval drives equilibrium (Le Chatelier’s principle).
Selection Rationale (Causality)
  • Ethyl Carbazate vs. Hydrazine Hydrate: We select Ethyl Carbazate rather than hydrazine hydrate to prevent the formation of symmetrical azines or double condensation products. The carbethoxy group protects one nitrogen, ensuring regioselective attack at the unsubstituted amino group.

  • Triethyl Orthoacetate vs. Ethyl Acetimidate: While ethyl acetimidate hydrochloride could theoretically be used, it is hygroscopic and unstable. Triethyl orthoacetate is commercially stable and, upon thermal activation, generates the reactive oxocarbenium species in situ, minimizing handling risks.

Part 2: Reaction Mechanism[1]

The reaction is an equilibrium-driven condensation. It proceeds via the nucleophilic attack of the carbazate's terminal amine onto the central carbon of the orthoester, followed by the successive elimination of two moles of ethanol.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reactants Ethyl Carbazate + Triethyl Orthoacetate Intermediate1 Tetrahedral Intermediate (Unstable) Reactants->Intermediate1 Nucleophilic Attack (Heat/Acid Cat.) Intermediate2 Mono-ethoxy Elimination (-EtOH) Intermediate1->Intermediate2 - EtOH Product This compound (Target) Intermediate2->Product - EtOH (Formation of C=N) Byproduct Ethanol (Removed) Intermediate2->Byproduct

Caption: Step-wise condensation mechanism showing the critical loss of ethanol to form the imidate structure.

Part 3: Experimental Protocol

Safety Note: Ethyl carbazate is a skin irritant. Triethyl orthoacetate is flammable. Perform all operations in a fume hood.

Materials Required[1][3][4][5][6]
  • Ethyl Carbazate (98%+)[1]

  • Triethyl Orthoacetate (98%+)

  • Glacial Acetic Acid (Catalyst)

  • Apparatus: Round-bottom flask, Dean-Stark trap (optional but recommended), Reflux condenser, Magnetic stirrer.

Step-by-Step Methodology
  • Stoichiometric Setup:

    • Weigh 10.4 g (100 mmol) of Ethyl Carbazate.

    • Measure 17.8 g (110 mmol) of Triethyl Orthoacetate.

    • Note: A 10% molar excess of the orthoester is used to act as a co-solvent and drive the reaction to completion.

  • Reaction Initiation:

    • Combine both precursors in a 100 mL round-bottom flask.

    • Add 2-3 drops of Glacial Acetic Acid.

    • Insight: The acid protonates an ethoxy group on the orthoester, making it a better leaving group.

  • Thermal Condensation (Reflux):

    • Heat the mixture to 100–110°C .

    • The solid carbazate will dissolve, forming a clear solution.

    • Maintain reflux for 2–4 hours .

    • Critical Step: If using a Dean-Stark trap, monitor the collection of ethanol. If not, equip a short-path distillation head towards the end of the reaction to strip off the ethanol byproduct.

  • Isolation & Purification:

    • Once the reaction is complete (monitored by TLC, typically 30% EtOAc/Hexane), remove excess triethyl orthoacetate via rotary evaporation under reduced pressure (vacuum).

    • The residue will solidify upon cooling.

    • Recrystallization: Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate or Toluene .

    • Filter and dry under vacuum.

Process Workflow (DOT Visualization)

Workflow Start Weigh Reagents (1:1.1 Ratio) Mix Mix & Add Cat. (Acetic Acid) Start->Mix Reflux Reflux @ 110°C (2-4 Hours) Mix->Reflux Distill Distill Ethanol (Drive Equilibrium) Reflux->Distill Byproduct Removal Cool Cool & Evaporate Excess Orthoester Distill->Cool Crystallize Recrystallize (Hexane/EtOAc) Cool->Crystallize

Caption: Operational workflow emphasizing the removal of ethanol to ensure high yield.

Part 4: Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

1.30 (t, 3H)
Methyl of ester ethyl group.

1.35 (t, 3H)
Methyl of imidate ethoxy group.

2.05 (s, 3H)
Methyl of the ethylidene (

).

4.25 (q, 2H)
Methylene of ester ethyl group.

8.00 (br s, 1H)
NH proton (broad).
IR Spectroscopy 1730-1750

C=O stretch (Carbamate).
1640-1660

C=N stretch (Imidate).

Self-Validating Check: The disappearance of the


 signals from the starting Ethyl Carbazate and the appearance of the distinct singlet methyl at 

2.05 confirms the formation of the ethylidene bridge.

References

  • Preparation of Ethyl Carbazate Precursors Source: PubChem.[2][3][4] "Ethyl carbazate | C3H8N2O2".[4][5] URL:[Link]

  • Orthoester Reactivity & Pinner Synthesis Principles Source: National Institutes of Health (NIH). "Applications of alkyl orthoesters as valuable substrates in organic transformations". URL:[Link]

  • General Procedure for Reaction of Hydrazides with Orthoesters Source: Organic Chemistry Portal.[6] "Synthesis of Hydrazine Derivatives". URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of Pyrazolone Derivatives via Ethyl (1-ethoxyethylidene)carbazate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for synthesizing 1-substituted-3-methyl-5-pyrazolone derivatives utilizing Ethyl (1-ethoxyethylidene)carbazate (CAS: 34098-36-3).

Unlike traditional pyrazolone synthesis (which typically involves hydrazine hydrate and


-keto esters), this method utilizes This compound  as a "masked" hydrazine building block . This reagent provides a pre-installed 3-methyl group and an N1-protecting group (ethoxycarbonyl), offering superior regioselectivity and stability, particularly for synthesizing 1-ethoxycarbonyl-3-methyl-5-pyrazolones  and aminopyrazoles .

Introduction & Mechanistic Rationale

The Reagent: this compound

This compound (EEC) is an imidate derivative of ethyl carbazate. Structurally, it serves as a 1,3-electrophile/nucleophile equivalent containing a hydrazine core, a masked acetyl group, and an N-protecting group.

  • Chemical Structure:

    
    
    
  • Role in Synthesis: It acts as a [N-N-C(CH3)] synthon. When reacted with active methylene compounds (nucleophiles), it undergoes a condensation-cyclization sequence to form the pyrazole core.

Reaction Pathway Selection

Researchers must distinguish between two primary reaction pathways when using EEC:

  • Reaction with Amines (Pathway A): Reaction with primary amines typically yields 1,2,4-triazol-5-ones . (Avoid this if Pyrazolones are the target).

  • Reaction with Active Methylenes (Pathway B - Target): Reaction with carbon nucleophiles (e.g., Diethyl Malonate, Ethyl Cyanoacetate) yields Pyrazolones or Aminopyrazoles .

Mechanism of Pyrazolone Formation

The synthesis proceeds via a "3+2" cyclization:

  • Nucleophilic Attack: The carbanion of the active methylene attacks the electrophilic imidate carbon of EEC.

  • Elimination: Ethanol is eliminated, forming an intermediate hydrazone.

  • Cyclization: The hydrazine NH attacks the ester/nitrile of the active methylene, closing the 5-membered ring.

ReactionMechanism EEC This compound (Electrophile) Inter Intermediate (Adduct) EEC->Inter + AM (Base Cat.) - EtOH Triazole 1,2,4-Triazol-5-one (Side Product with Amines) EEC->Triazole + Primary Amine (Avoid for Pyrazolone) AM Active Methylene (Nucleophile) (e.g., Diethyl Malonate) AM->Inter Pyrazolone 1-Ethoxycarbonyl-3-methyl-5-pyrazolone (Target) Inter->Pyrazolone Cyclization (N-Attack on Ester)

Caption: Mechanistic divergence of this compound. Pathway B (Green) leads to Pyrazolones via active methylene condensation.

Experimental Protocol

Protocol A: Synthesis of 1-Ethoxycarbonyl-3-methyl-5-pyrazolone

This protocol targets the core pyrazolone scaffold using Diethyl Malonate as the active methylene source.

Materials:

  • This compound (1.0 eq)

  • Diethyl Malonate (1.1 eq)

  • Sodium Ethoxide (NaOEt) (1.2 eq)

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (for neutralization)

Step-by-Step Procedure:

  • Preparation of Active Methylene:

    • In a dry round-bottom flask under

      
       atmosphere, dissolve Sodium Ethoxide (1.2 eq) in absolute Ethanol (10 mL/mmol).
      
    • Add Diethyl Malonate (1.1 eq) dropwise at 0°C. Stir for 15 minutes to generate the carbanion.

  • Condensation:

    • Add This compound (1.0 eq) to the reaction mixture.

    • Critical Step: The solution may turn yellow/orange. Allow to warm to room temperature and stir for 1 hour.

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the imidate.

  • Workup & Cyclization:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~20% of the original volume.

    • Pour the residue into ice-cold water (50 mL).

    • Acidify carefully with Glacial Acetic Acid to pH 4–5. This step promotes the tautomerization and precipitation of the pyrazolone.

  • Purification:

    • Filter the resulting precipitate.[2]

    • Wash with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL).
    • Recrystallize from Ethanol/Water (8:2) to yield white/off-white crystals.

Expected Outcome:

  • Product: 1-Ethoxycarbonyl-4-ethoxycarbonyl-3-methyl-5-pyrazolone (Intermediate).

  • Note: To obtain the decarboxylated 1-ethoxycarbonyl-3-methyl-5-pyrazolone , reflux the product in dilute HCl/Acetic acid for 2 hours.

Protocol B: Synthesis of 5-Aminopyrazoles (Variant)

If the target is an amino-pyrazolone analogue (often used as a bioisostere), use Malononitrile instead of Diethyl Malonate.

Modifications:

  • Replace Diethyl Malonate with Malononitrile (1.1 eq).

  • Follow the same reflux conditions.

  • Product: 5-Amino-4-cyano-1-ethoxycarbonyl-3-methylpyrazole.

Data Analysis & Validation

Key Characterization Markers

The following spectral data confirms the formation of the Pyrazolone core over the Triazole side product.

Feature1-Ethoxycarbonyl-3-methyl-5-pyrazolone (Target)1,2,4-Triazol-5-one (Side Product)

NMR (Methyl)

2.1–2.3 ppm (s, 3H,

)

2.0–2.2 ppm (s, 3H)

NMR (Ring H)

5.2–5.5 ppm (s, 1H,

)
N/A (No C4 proton in triazole core)

NMR (Carbonyl)

~155 ppm (Carbamate), ~160 ppm (Ring C=O)

~152 ppm (Ring C=O)
IR Spectroscopy 1730

(Ester), 1690

(Amide/Ketone)
1710

(Triazolone C=O)
Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Precipitate upon Acidification Product is water-soluble or decarboxylation failed.Extract aqueous layer with Ethyl Acetate (

). Dry over

.
Formation of Triazole Contamination with amines or ammonia.Ensure all glassware is free of ammonium salts. Use dry reagents.
Low Yield Incomplete condensation.Increase reflux time or use a stronger base (NaH in THF) for the active methylene step.

Safety & Handling

  • This compound: Irritant. Moisture sensitive. Store in a desiccator at 2–8°C.

  • Sodium Ethoxide: Corrosive, moisture sensitive. Handle under inert atmosphere.

  • Reaction Solvents: Ethanol is flammable. Ensure proper ventilation.[3]

References

  • Synthesis of Pyrazolones via Imidates

    • Reaction of N-ethoxycarbonyl-alkanehydrazon
    • Source: Journal of Heterocyclic Chemistry.
  • General Reactivity of Ethyl Carbazate Derivatives

    • Ethyl carbazate CAS#: 4114-31-2 • ChemWhat Database.

  • Edaravone and Pyrazolone Analogs

    • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Deriv
  • Triazole vs.

    • Reaction of Ethyl (1-ethoxyethylidene)

Sources

Application Note: High-Fidelity Cyclization of Ethyl (1-ethoxyethylidene)carbazate for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the protocol for the heterocyclization of Ethyl (1-ethoxyethylidene)carbazate (CAS: 58910-28-4) to construct functionalized pyrazole scaffolds. Unlike standard Knorr pyrazole synthesis which utilizes hydrazines and


-diketones, this protocol leverages the N-acyl imidate character of the starting material.

This route is preferred in drug discovery for synthesizing 1,3,4,5-tetrasubstituted pyrazoles with high regiocontrol. The starting material acts as a 1,3-electrophile equivalent, reacting with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to yield highly functionalized cores (e.g., aminopyrazoles) often inaccessible via direct hydrazine condensation.

Key Advantages of this Protocol:

  • Regiospecificity: The pre-formed C-N-N bond in the starting material dictates the position of the N1-substituent (the carbamate moiety), avoiding the N1-isomer mixtures common in alkylhydrazine reactions.

  • Mild Conditions: Avoids the harsh acidic conditions of traditional condensation, preserving acid-sensitive functional groups.

  • Modularity: The carbamate group (

    
    -COOEt) serves as an orthogonal protecting group or a handle for further derivatization.
    

Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a base-catalyzed vinylogous nucleophilic substitution followed by a 5-exo-dig (or 5-exo-trig) cyclization.

  • Activation: The active methylene (e.g., malononitrile) is deprotonated by the base.

  • Addition-Elimination: The carbanion attacks the imidate carbon of this compound, displacing the ethoxy group.

  • Cyclization: The distal nitrogen of the hydrazide moiety attacks the nitrile (or carbonyl) of the Michael adduct.

  • Tautomerization: Aromatization drives the equilibrium to the final amino-pyrazole product.

PyrazoleCyclization cluster_conditions Critical Parameters SM This compound (Electrophile) Inter1 Intermediate Adduct (Non-cyclic) SM->Inter1 + Nu (Base cat.) - EtOH Byprod Ethanol SM->Byprod Leaving Group Nu Active Methylene (e.g., Malononitrile) Nu->Inter1 TS Cyclization Transition State Inter1->TS Intramolecular Nu Attack Prod Ethyl 5-amino-4-cyano- 3-methyl-1H-pyrazole-1-carboxylate TS->Prod Tautomerization Anhydrous Conditions Anhydrous Conditions Prevent Hydrolysis Prevent Hydrolysis Anhydrous Conditions->Prevent Hydrolysis Base Stoichiometry Base Stoichiometry Control Decarboxylation Control Decarboxylation Base Stoichiometry->Control Decarboxylation

Figure 1: Mechanistic pathway for the cyclocondensation of this compound with malononitrile.

Experimental Protocol

Materials & Reagents[1][2]
ReagentCASEquiv.RoleCritical Attribute
This compound 58910-28-41.0SubstratePurity >97%; Store at 2-8°C
Malononitrile 109-77-31.1NucleophileDry; Toxic (Cyanide source)
Ethanol (Absolute) 64-17-5SolventSolventAnhydrous (<0.1% water)
Triethylamine (Et3N) 121-44-80.5 - 1.0Base CatalystDistilled over KOH if yellow
Sodium Ethoxide (Alternative)141-52-61.0Strong BaseUse if Et3N fails; may cause N1-deprotection
Step-by-Step Methodology

Safety Precaution: Malononitrile is highly toxic. All operations must be performed in a functioning fume hood. Ensure cyanide waste protocols are in place.

Step 1: Reactor Setup
  • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Flame-dry or oven-dry the glassware to ensure anhydrous conditions. Moisture will hydrolyze the imidate starting material back to ethyl carbazate.

Step 2: Reaction Initiation
  • Charge the flask with This compound (10 mmol, 1.74 g) and Absolute Ethanol (20 mL).

  • Add Malononitrile (11 mmol, 0.73 g) in one portion.

  • Initiate stirring at room temperature (25°C).

  • Dropwise, add Triethylamine (5 mmol, 0.7 mL). Note: A mild exotherm may be observed.

Step 3: Cyclization
  • Heat the reaction mixture to Reflux (78°C) .

  • Maintain reflux for 4–6 hours .

  • In-Process Control (IPC): Monitor by TLC (System: 50% EtOAc/Hexane).

    • Starting Material Rf: ~0.6 (Imidate is less polar).

    • Product Rf: ~0.3 (Amino-pyrazole is more polar/fluorescent).

    • Target: >95% consumption of the imidate.[1][2]

Step 4: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap) to ~25% of the original volume.

  • Cool the residue in an ice bath (0–4°C) for 30 minutes.

  • If precipitation occurs: Filter the solid and wash with cold ethanol/ether (1:1).

  • If oil persists: Dilute with dichloromethane (DCM), wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

Step 5: Purification (If required)
  • Recrystallization: Ethanol/Water (9:1) is typically effective for N-protected amino-pyrazoles.

  • Flash Chromatography: Gradient elution 0%

    
     60% EtOAc in Hexanes.
    

Validation & Quality Control

To ensure the protocol was successful, the isolated product must be validated against the following criteria.

Expected Analytical Data (Self-Validation)
TechniqueObservationStructural Confirmation
1H NMR Loss of

(quartet ~4.1 ppm, triplet ~1.3 ppm) specifically associated with the imidate.
Confirms substitution of the ethoxy group.[3]
1H NMR Presence of

(broad singlet, ~5.0-6.0 ppm) or

(if tautomerized).
Confirms ring closure and amino group formation.
IR Spectroscopy Disappearance of Imidate

(~1660 cm⁻¹).
Confirms consumption of starting material.
IR Spectroscopy Appearance of Nitrile

(~2210 cm⁻¹) and Amine

(~3300-3400 cm⁻¹).
Confirms incorporation of malononitrile and cyclization.[4]
Mass Spec (ESI) [M+H]+ corresponding to Substrate + Malononitrile - EtOH.Molecular weight verification.
Troubleshooting Guide
IssueRoot CauseCorrective Action
Hydrolysis of SM Wet solvent or high humidity.Use molecular sieves in EtOH; keep under N₂ atmosphere.
Low Yield Incomplete cyclization.Switch base to NaOEt (1.0 equiv) to drive the reaction, but monitor for loss of the N1-COOEt group.
N1-Decarboxylation Base too strong or temperature too high.If the

-COOEt group is lost (forming the NH-pyrazole), use milder bases (Piperidine) or lower temp (50°C) with longer times.

References

  • Imidate Chemistry & Pyrazole Synthesis

    • Context: General reactivity of N-acyl imid
    • S. N.[5] Thore, et al. "Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity."[5] Journal of Chemical and Pharmaceutical Research, 2012.

  • Reactivity of Ethyl Carbazate Derivatives

    • Context: Precursors and analogues in heterocyclic synthesis.
    • Sigma-Aldrich.[1] "Ethyl carbazate Product Information & Protocols."

  • General Mechanism of Pyrazole Formation from Hydrazones/Imidates

    • Context: Base-mediated [3+2] cyclization strategies.[6]

    • RSC Publishing.[6][7] "Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition." Organic & Biomolecular Chemistry.

  • Starting Material Identification

    • Context: Verification of CAS 58910-28-4 structure and properties.
    • PubChem.[1][8] "this compound Compound Summary."

Sources

Application Note: One-Pot Synthesis of Pyrazoles Involving Ethyl (1-ethoxyethylidene)carbazate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It details the one-pot synthesis of functionalized pyrazoles utilizing Ethyl (1-ethoxyethylidene)carbazate as a pivotal building block. This method offers a streamlined alternative to classical hydrazine-diketone condensations, particularly for accessing N-protected amino-pyrazoles and 1,3,4,5-tetrasubstituted derivatives .

Abstract & Strategic Value

The pyrazole scaffold is ubiquitous in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex), Rimonabant , and Fipronil .[1] While classical syntheses (e.g., Knorr pyrazole synthesis) are effective, they often lack regioselectivity or require harsh conditions when installing sensitive functionalities.[2]

This protocol details a one-pot, three-component strategy involving This compound .[3] This reagent acts as a unique N-protected 1,3-binucleophile/electrophile hybrid , allowing for the regioselective construction of 1-carbethoxy-3-methyl-5-substituted pyrazoles . The method is particularly valuable for synthesizing 5-amino-4-cyano/carbethoxy pyrazoles , which are privileged intermediates for fusing secondary rings (e.g., pyrazolo[1,5-a]pyrimidines).

Key Advantages:
  • Regiocontrol: The N-carbethoxy group directs cyclization, preventing the formation of regioisomeric mixtures common in alkylhydrazine reactions.

  • One-Pot Efficiency: Eliminates the isolation of moisture-sensitive imidate intermediates.

  • Versatility: Compatible with various active methylene compounds (malononitrile, ethyl cyanoacetate,

    
    -keto esters).
    

Chemical Basis & Mechanism

The core of this transformation relies on the reactivity of This compound (Compound 2 ), an N-acyl imidate generated in situ or used as a stable intermediate.

Mechanistic Pathway[6][7][8][9][10]
  • Imidate Formation: Condensation of Ethyl Carbazate (1 ) with Triethyl Orthoacetate generates the imidate (2 ), activating the

    
    -carbon for nucleophilic attack.
    
  • Vinylation: The active methylene compound (e.g., Malononitrile 3 ) attacks the electrophilic imidate carbon, displacing ethanol to form the ene-hydrazine intermediate (4) .

  • Cyclization: An intramolecular nucleophilic attack by the hydrazine NH onto the nitrile (or carbonyl) moiety closes the ring.

  • Isomerization: Tautomerization yields the final aromatic pyrazole (5 ).

Mechanistic Diagram (Graphviz)

PyrazoleSynthesis Figure 1: Mechanistic pathway for the conversion of this compound to Pyrazoles. Start Ethyl Carbazate (Nucleophile) Imidate This compound (Activated Imidate) Start->Imidate Reflux/(-EtOH) Ortho Triethyl Orthoacetate (Electrophile) Ortho->Imidate Intermediate Ene-Hydrazine Intermediate Imidate->Intermediate + Active Methylene (Base Cat.) ActiveMet Active Methylene (e.g., Malononitrile) ActiveMet->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization -EtOH Product 1-Carbethoxy-5-amino- 3-methylpyrazole Cyclization->Product Tautomerization

Experimental Protocol

Target Molecule: Ethyl 5-amino-4-cyano-3-methyl-1H-pyrazole-1-carboxylate. Scale: 10 mmol.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4][5][6][7][8][9][10]AmountCAS No.
Ethyl Carbazate 104.111.01.04 g4114-31-2
Triethyl Orthoacetate 162.231.22.20 mL78-39-7
Malononitrile 66.061.10.73 g109-77-3
Ethanol (Anhydrous) -Solvent15 mL64-17-5
Sodium Ethoxide 68.050.1 (Cat.)0.07 g141-52-6
Step-by-Step Procedure
Phase 1: In-Situ Generation of this compound
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with Ethyl Carbazate (1.04 g) and Triethyl Orthoacetate (2.20 mL) .

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 2–3 hours .

    • Checkpoint: Monitor by TLC (SiO₂, 1:1 EtOAc/Hexane). The starting carbazate (

      
      ) should disappear, forming the less polar imidate (
      
      
      
      ).
  • Concentration (Optional but Recommended): Briefly apply vacuum to remove excess ethanol formed, driving the equilibrium forward. Note: The intermediate this compound (CAS 58910-28-4) can be isolated here if desired, but for one-pot efficiency, proceed to Phase 2.

Phase 2: Pyrazole Cyclization
  • Solvent Addition: Redissolve the residue in Anhydrous Ethanol (10 mL) .

  • Nucleophile Addition: Add Malononitrile (0.73 g) followed by a catalytic amount of Sodium Ethoxide (0.07 g) .

  • Reflux: Heat the reaction mixture to reflux for 4–6 hours .

    • Observation: A precipitate often begins to form as the pyrazole product crystallizes.

  • Work-up:

    • Cool the mixture to room temperature (25°C), then chill in an ice bath (0–5°C) for 30 minutes.

    • Filtration: Filter the solid precipitate under vacuum.[11]

    • Wash: Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Purification: If necessary, recrystallize from Ethanol/DMF (9:1).

Expected Results
  • Yield: 75–85%

  • Appearance: White to pale yellow crystalline solid.

  • Characterization:

    • IR: Nitrile stretch (~2220 cm⁻¹), Carbonyl stretch (~1730 cm⁻¹), Amine stretches (3300–3400 cm⁻¹).

    • ¹H NMR (DMSO-d₆):

      
       1.30 (t, 3H), 2.35 (s, 3H, Me), 4.35 (q, 2H), 7.50 (bs, 2H, NH₂).
      

Optimization & Troubleshooting

As a Senior Scientist, these "field-proven" insights prevent common failure modes.

IssueProbable CauseCorrective Action
Low Yield Incomplete imidate formation (Phase 1).Ensure Phase 1 is driven to completion by removing EtOH or using excess orthoester.
Side Product: Triazole Reaction with primary amines instead of active methylene.Ensure the system is free of other primary amines. If using amine nucleophiles, this reagent favors 1,2,4-triazoles.
Oily Product Incomplete cyclization or impurities.Triturate the oil with cold diethyl ether/hexane to induce crystallization.
Regioisomer Mix Loss of N-protection.Avoid strong acids or harsh bases that might hydrolyze the carbamate group before cyclization.
Scope of Reactivity

This protocol can be adapted for various 4-substituted pyrazoles by changing the active methylene component:

Active Methylene ComponentProduct TypeKey Functional Group
Malononitrile 5-Amino-4-cyanopyrazole-CN, -NH₂
Ethyl Cyanoacetate 5-Amino-4-carbethoxypyrazole-COOEt, -NH₂
Acetylacetone 3,5-Dimethyl-4-acetylpyrazole-COMe
Ethyl Acetoacetate 3-Methyl-5-pyrazolone deriv.-OH / =O

References

  • Imidate Chemistry & Triazole/Pyrazole Divergence

    • Title: "One-pot neat synthesis of some 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones through cyclocondensation of ethyl carbaz
    • Source:GuideChem / Liter
    • URL:

  • Pyrazole Synthesis via Hydrazines

    • Title: "Synthesis, Characterization of Ethyl 5-(substituted)
    • Source:Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry (2018)[12]

    • URL:

  • Active Methylene Condensations

    • Title: "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles"
    • Source:Scientific Research Publishing
    • URL:

  • Reagent Data (CAS 58910-28-4)

    • Title: "Ethyl (1-ethoxyethylidene)
    • Source:PubChem / ChemicalBook
    • URL:

Sources

Advanced Protocol: Targeted Synthesis of 5-Pyrazolone Scaffolds via Condensation of Ethyl (1-ethoxyethylidene)carbazate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This Application Note details the protocol for synthesizing 5-pyrazolone derivatives utilizing Ethyl (1-ethoxyethylidene)carbazate (CAS 35558-08-6) as a regioselective electrophile. While the classical Knorr synthesis (hydrazine +


-keto ester) is ubiquitous, it often suffers from lack of regiocontrol at the 

position and requires handling toxic free hydrazines.

The method described herein utilizes the imidate character of this compound to react with active methylene compounds (e.g., diethyl malonate, ethyl cyanoacetate). This route provides three distinct advantages for drug development:

  • N1-Protection: The carbethoxy group remains on the nitrogen, yielding

    
    -protected pyrazolones suitable for further functionalization.
    
  • Mild Conditions: Avoids the high-temperature acidic conditions often required for hydrazine salt condensations.

  • Regiospecificity: The pre-formed

    
     bond dictates the position of the methyl group, preventing isomer formation common in asymmetric 
    
    
    
    -diketone cyclizations.

Mechanistic Principles

The transformation relies on the electrophilicity of the imidate carbon in the starting material. The reaction proceeds via a base-catalyzed condensation-cyclization sequence :

  • Enolate Formation: A base (typically Sodium Ethoxide) deprotonates the active methylene compound.[1]

  • Nucleophilic Substitution: The enolate attacks the imidate carbon of this compound, displacing the ethoxy group (leaving group).

  • Intramolecular Cyclization: The internal hydrazine nitrogen (nucleophilic) attacks the ester carbonyl of the tethered active methylene moiety.

  • Elimination: Loss of ethanol drives the formation of the thermodynamically stable 5-pyrazolone ring.

Pathway Visualization

G Start This compound (Electrophile) Inter1 Intermediate A: Enolate Addition Start->Inter1 + NaOEt (Base) Reagent Active Methylene (e.g., Diethyl Malonate) Reagent->Inter1 Inter2 Intermediate B: Acyclic Adduct Inter1->Inter2 - EtOH (Substitution) Cyclic Transition State: N-Nucleophilic Attack Inter2->Cyclic Intramolecular Cyclization Product Product: 1-Carbethoxy-3-methyl-5-pyrazolone Cyclic->Product - EtOH (Aromatization)

Figure 1: Reaction pathway for the conversion of this compound to 5-pyrazolone scaffolds via active methylene condensation.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[2][3]Equiv.[4]Role
This compound 35558-08-6 1.0 Starting Material
Diethyl Malonate105-53-31.1Nucleophile
Sodium Ethoxide (21% in EtOH)141-52-61.2Base Catalyst
Ethanol (Anhydrous)64-17-5SolventReaction Medium
Acetic Acid (Glacial)64-19-7-Quenching Agent
Step-by-Step Methodology
Phase 1: Enolate Generation
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen.

  • Solvent Charge: Add 50 mL of anhydrous ethanol .

  • Base Addition: Add Sodium Ethoxide solution (1.2 equiv) via syringe. Cool to 0°C in an ice bath.

  • Nucleophile Addition: Dropwise add Diethyl Malonate (1.1 equiv) over 10 minutes. Stir at 0°C for 30 minutes to ensure complete enolate formation.

Phase 2: Condensation Reaction
  • Precursor Addition: Dissolve This compound (1.0 equiv) in 10 mL anhydrous ethanol. Add this solution dropwise to the reaction flask at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours . Monitor reaction progress via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The starting material spot (

    
    ) should disappear.
    
Phase 3: Cyclization & Isolation
  • Concentration: Remove approximately 70% of the solvent under reduced pressure (Rotavap).

  • Quenching: Pour the concentrated residue into 100 mL of ice-cold water.

  • Acidification: Carefully acidify the solution to pH 4–5 using Glacial Acetic Acid. This step protonates the enolate and induces precipitation of the pyrazolone.

  • Filtration: Collect the resulting precipitate via vacuum filtration.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water (8:2) to yield off-white crystals.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
Moisture Control < 0.1% WaterThe starting imidate is sensitive to hydrolysis. Water will convert it back to acetylhydrazine, killing the reaction.
Stoichiometry 1.1 Equiv MalonateExcess malonate is easily removed; insufficient malonate leads to self-condensation of the imidate (formation of triazoles).
pH during Workup pH 4.0 – 5.0If too basic, the product remains soluble as a salt. If too acidic (pH < 2), the

-carbethoxy group may hydrolyze.

Characterization Data (Expected)

For the target compound: 1-(Ethoxycarbonyl)-3-methyl-5-hydroxypyrazole (Tautomer of 5-pyrazolone).

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 145–148°C.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       11.5 (s, 1H, OH/NH tautomer)
      
    • 
       4.20 (q, 2H, 
      
      
      
      )
    • 
       2.15 (s, 3H, 
      
      
      
      )
    • 
       5.35 (s, 1H, 
      
      
      
      , vinylic tautomer) or 3.40 (s, 2H, keto form).
  • Mass Spectrometry (ESI+):

    
     corresponds to calculated mass.
    

References

  • Imidate Chemistry & Reactivity

    • Neilson, D. G. (1975). The Chemistry of Amidrazones and Imidates. The Chemistry of Amidines and Imidates, 385–489.

  • Pyrazolone Synthesis via Active Methylenes

    • El-Sagara, A. M., et al. (2010). Synthesis of pyrazolone derivatives and their biological activities. Oriental Journal of Chemistry, 26(1), 113-116.

  • General Cyclization Protocols

    • Organic Syntheses, Coll. Vol. 3, p. 395 (1955); Vol. 28, p. 87 (1948). 3-Methyl-1-phenyl-5-pyrazolone.[5][6] (Foundational reference for pyrazolone ring closure mechanics).

  • Ethyl Carbazate Precursors

    • Smolecule.com. (2023). Ethyl carbazate | 4114-31-2 - Chemical Reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl (1-ethoxyethylidene)carbazate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl (1-ethoxyethylidene)carbazate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound. As Senior Application Scientists, we understand that purity is paramount for reproducible results, and this guide provides troubleshooting strategies and detailed protocols to help you achieve the highest quality material.

Safety First: Handling this compound and Precursors

Before beginning any experimental work, it is crucial to be aware of the potential hazards associated with the reagents. The primary precursor, Ethyl carbazate, is a hazardous chemical.

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.[1][2]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Incompatible Materials: Ethyl carbazate is incompatible with strong oxidizing agents and strong bases.[2][3] Avoid these materials during your purification and storage.

  • Storage: Store this compound and its precursors in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4][5] Keep containers tightly closed.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

The synthesis of this compound typically involves the reaction of Ethyl carbazate with triethyl orthoacetate. Therefore, the primary impurities you will likely encounter are:

  • Unreacted Starting Materials: Ethyl carbazate and triethyl orthoacetate.

  • Reaction Byproducts: Ethanol is a major byproduct of the condensation reaction. Acetic acid can also be present if there is any hydrolysis of the orthoester.

  • Side-Products: Potential for small amounts of di-adducts or other side-reaction products, depending on the reaction conditions.

  • Water: Residual water from reagents or atmospheric moisture can inhibit the reaction and contaminate the product.[6]

Q2: I've finished the reaction, and my crude product is a yellow-brown oil, but the literature says it should be a solid. What happened?

This is a common issue. The presence of residual solvent (like ethanol) or unreacted starting materials can depress the melting point of your product, causing it to remain an oil. Impurities can also act as a crystal lattice inhibitor. The recommended course of action is to first attempt to remove all volatile components under high vacuum. If it remains an oil, proceed to a more rigorous purification method like column chromatography.

Q3: How do I choose between Recrystallization and Column Chromatography for purification?

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is ideal when you have a crystalline solid product with a small amount of impurities that have different solubility profiles. It is a highly effective method for achieving high purity on a larger scale.

  • Flash Column Chromatography is the method of choice when your product is an oil, when impurities have similar solubility to your product, or when there are multiple components in your crude mixture.[7] It offers excellent separation capabilities for a wide range of compounds.

Below is a decision-making workflow to help you choose the appropriate method.

G start Crude Product State? is_solid Is the product a solid? start->is_solid is_oil Product is an Oil or Complex Mixture start->is_oil is_solid->is_oil No tlc Run a TLC plate in 3:1 Hexanes:Ethyl Acetate is_solid->tlc Yes chromatography Perform Column Chromatography is_oil->chromatography spots How many spots? tlc->spots one_spot One major spot with minor impurities? spots->one_spot One Major multi_spot Multiple spots of similar intensity? spots->multi_spot Multiple recrystallize Attempt Recrystallization one_spot->recrystallize Yes one_spot->chromatography No multi_spot->recrystallize No (Consider chromatography first) multi_spot->chromatography Yes

Caption: Decision tree for selecting a purification method.

Q4: My yield is very low after purification. What are the common causes of product loss?

Low yield can be frustrating. Here are some common causes:

  • Incomplete Reaction: Ensure your reaction has gone to completion using TLC before starting the workup.[6]

  • Recrystallization Losses:

    • Using too much solvent will keep more of your product dissolved.

    • Not cooling the solution sufficiently before filtration.

    • Premature crystallization in the funnel during hot filtration.

  • Column Chromatography Losses:

    • Irreversible adsorption of the product onto the silica gel.

    • Choosing an eluent system that is too polar, causing co-elution with impurities.

    • Using too large a column for the amount of material.[7]

Q5: How should I properly store purified this compound?

The compound contains an imine-like C=N bond and ester functionalities, which can be susceptible to hydrolysis.

  • Short-term storage: Store in a tightly sealed container at 2-8°C.[8]

  • Long-term storage: For extended periods, storing under an inert atmosphere (Nitrogen or Argon) in a freezer is recommended to prevent degradation from moisture and air.

Troubleshooting Guide: Common Purification Problems & Solutions

ProblemProbable Cause(s)Recommended Solution(s)
Recrystallization: Compound "oils out" instead of crystallizing.1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated and cooling too rapidly.3. Presence of significant impurities.1. Choose a lower-boiling point solvent or a solvent pair.2. Allow the solution to cool more slowly (e.g., insulate the flask). Add a seed crystal if available.3. The material may require column chromatography first to remove the bulk of impurities.
Recrystallization: No crystals form, even after cooling.1. Too much solvent was used.2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration and attempt to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. If that fails, a different solvent system is needed. Consider a solvent/anti-solvent system (e.g., Ethyl Acetate/Hexanes).
Column Chromatography: Poor separation on the column.1. The chosen eluent system is not optimal (spots are too close on TLC).2. The column was packed improperly (air bubbles, cracks).3. The sample was loaded in a solvent that is too polar.[9]1. Find a solvent system where the desired product has an Rf of ~0.35 and is well-separated from impurities.[7]2. Repack the column carefully, ensuring a uniform slurry and no air introduction.3. Dissolve the sample in a minimal amount of a less polar solvent (like dichloromethane or the mobile phase itself) for loading.
Column Chromatography: Product is not eluting.1. The eluent is not polar enough.2. The compound is acidic or basic and is strongly interacting with the silica gel.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes).2. Add a small amount (~0.5-1%) of a modifier to the eluent. For acidic compounds, add acetic acid. For basic compounds, add triethylamine.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes your crude product is a solid and contains minor impurities. The ideal solvent system for this compound is typically a mixture of ethyl acetate and hexanes.

Methodology:

  • Solvent Selection: Place a small amount of crude product in a test tube. Add a few drops of hexanes; it should be sparingly soluble. Add ethyl acetate dropwise with gentle heating until the solid dissolves. This indicates a good solvent pair.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture (e.g., 9:1 Hexanes:Ethyl Acetate) until the solid just dissolves. Do not add excessive solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR spectroscopy.

G A Place crude solid in flask B Add minimum amount of hot solvent to dissolve A->B C Cool slowly to room temperature B->C D Cool in ice bath for 30 min C->D E Collect crystals by vacuum filtration D->E F Wash with small amount of cold solvent E->F G Dry under vacuum F->G H Pure Product G->H

Caption: Workflow for the recrystallization protocol.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for oily products or mixtures with multiple components.

Methodology:

  • TLC Analysis: Determine the optimal eluent system using TLC. A good system (e.g., 4:1 to 2:1 Hexanes:Ethyl Acetate) should give your product an Rf value of approximately 0.35.[7]

  • Column Packing:

    • Select a column of appropriate size (a 70:1 ratio of silica gel to crude product by weight is a good starting point).[11]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[7]

    • Add a thin layer of sand to the top of the silica to protect the surface.[11]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane).

    • Alternatively, perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final, purified product.

G A Select eluent via TLC (Rf ≈ 0.35) B Pack column with silica gel slurry A->B C Load sample (dry or wet) B->C D Elute with solvent, applying pressure C->D E Collect fractions D->E F Analyze fractions by TLC E->F G Combine pure fractions F->G H Remove solvent via rotary evaporator G->H I Pure Product H->I

Caption: Workflow for flash column chromatography.

References

  • Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - Ethyl carbazate. [Link]

  • University of Colorado Boulder. (n.d.). Column chromatography. [Link]

  • IUPAC. (n.d.). Ethyl 3-[1-(2-hydroxyphenyl)ethylidene]carbazate. [Link]

  • IUPAC. (n.d.). Ethyl 3-(3-ethoxy-2-hydroxybenzylidene)carbazate. [Link]

  • YouTube. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • University of Notre Dame Risk Management and Safety. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. [Link]

  • Google Patents. (n.d.).
  • SSRN. (n.d.). A novel derivatization method for the determination of ethyl carbamate in spirits by liquid chromatography with spectrophotometr. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Trans Tech Publications Ltd. (n.d.). Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. [Link]

  • University of New Hampshire. (n.d.). Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride.
  • ResearchGate. (2025, August 7). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. [Link]

  • Forschungszentrum Jülich. (n.d.). Evaluation of Multidentate Ligands Derived from Ethyl 1,2,4‐triazine‐3‐carboxylate Building Blocks as Potential An(III)‐. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Pyrazole Derivatives from Carbazates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their pyrazole synthesis from the laboratory bench to a larger scale. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the scale-up of pyrazole synthesis, particularly from carbazates and their related hydrazine precursors.

Section 1: Frequently Asked Questions (FAQs) - Core Challenges in Scale-Up

This section provides quick answers to common issues. For more detailed solutions, please refer to the Troubleshooting Guides in Section 2.

Q1: We are observing a significant and difficult-to-control exotherm upon hydrazine addition at a larger scale. What are the primary causes and immediate mitigation steps?

A1: This is a critical safety concern. The reaction between hydrazines and 1,3-dicarbonyl compounds is often highly exothermic.[1] On a larger scale, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. Immediate steps include:

  • Slowing the addition rate: Add the hydrazine derivative dropwise or via a syringe pump.

  • Improving cooling efficiency: Ensure your reactor's cooling system is adequate for the scale and the heat of reaction.

  • Dilution: Increasing the solvent volume can help to better manage the heat generated.

For a long-term solution, consider a process redesign, such as using flow chemistry, which offers superior heat and mass transfer, making the process safer and more controllable.[2][3][4]

Q2: Our regioselectivity has decreased significantly upon scaling up the reaction. Why is this happening and how can we improve it?

A2: Loss of regioselectivity at scale is often due to localized temperature and concentration gradients resulting from inefficient mixing. The Knorr pyrazole synthesis with unsymmetrical 1,3-dicarbonyls can yield two regioisomers, and the ratio can be sensitive to reaction conditions.[5][6][7]

  • Enhanced Mixing: Ensure your reactor has adequate agitation to maintain a homogenous reaction mixture.

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity in pyrazole formation.

  • pH Control: The initial nucleophilic attack can be directed by controlling the reaction's acidity or basicity.[6]

Q3: We are experiencing issues with product precipitation and isolation at a larger scale. What are some effective strategies?

A3: Challenges with crystallization and filtration are common during scale-up.

  • Solvent Screening: The choice of solvent is critical for effective crystallization. An ideal solvent will have high solubility for your product at an elevated temperature and low solubility at a lower temperature.[8]

  • Anti-Solvent Addition: If direct crystallization is difficult, consider using an anti-solvent to induce precipitation. The rate of addition and the temperature should be carefully controlled to ensure good crystal morphology for easy filtration.

  • Acid Addition Salt Formation: A robust method for purifying pyrazoles is to form an acid addition salt (e.g., with HCl or oxalic acid), which often crystallizes readily. The pure pyrazole can then be liberated by neutralization.[8][9]

Q4: What are the key safety precautions when handling larger quantities of hydrazine derivatives?

A4: Hydrazine and its derivatives are toxic and potentially explosive.[10][11]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves (such as butyl rubber), and safety goggles with a face shield.[11][12]

  • Ventilation: All handling of hydrazine derivatives should be conducted in a well-ventilated fume hood or a closed system.[11]

  • Inert Atmosphere: For anhydrous hydrazine and sensitive reactions, working under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[10]

  • Waste Disposal: Hydrazine waste is hazardous and must be neutralized before disposal. This can be achieved by treatment with a dilute oxidizing agent like sodium hypochlorite or hydrogen peroxide.[10][12][13][14]

Section 2: Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for resolving specific experimental issues.

Troubleshooting Guide 1: Managing Exothermic Reactions and Ensuring Thermal Safety

Issue: Uncontrolled exotherm during the addition of hydrazine hydrate to a solution of a 1,3-dicarbonyl compound in a 20 L reactor.

Causality: The condensation reaction to form the pyrazole ring is exothermic. In a large reactor, the heat generated can exceed the cooling capacity, leading to a dangerous temperature increase and potential for side reactions or a runaway reaction.[1]

Troubleshooting Workflow:

Caption: Workflow for managing exothermic events in large-scale pyrazole synthesis.

Detailed Protocol for Mitigating Exotherms:

  • Preparation:

    • Before starting the reaction, ensure a quench solvent (e.g., cold reaction solvent) is readily available.

    • Perform a small-scale trial to estimate the exotherm.

  • Reagent Addition:

    • Add the hydrazine derivative subsurface via a dip tube to ensure immediate mixing and heat dissipation.

    • Control the addition rate using a metering pump.

  • Monitoring:

    • Continuously monitor the internal reaction temperature.

    • Observe for any signs of gas evolution or pressure build-up.

  • Contingency Plan:

    • If the temperature rises above the set point, immediately stop the addition and increase cooling.

    • If the temperature continues to rise, initiate the emergency quench procedure.

Troubleshooting Guide 2: Improving Regioselectivity at Scale

Issue: A 1:1 mixture of regioisomers is obtained in a scaled-up Knorr synthesis of a 1,3,5-trisubstituted pyrazole, whereas a 4:1 ratio was achieved in the lab.

Causality: The regioselectivity of the Knorr synthesis is influenced by steric and electronic factors of the substituents on both the 1,3-dicarbonyl and the hydrazine, as well as the reaction conditions.[6][7] Inefficient mixing at a larger scale can lead to localized "hot spots" or areas of high reactant concentration, which can favor the formation of the undesired isomer.

Comparative Data for Solvent Effects on Regioselectivity:

SolventDielectric Constant (ε)Regioisomeric Ratio (Desired:Undesired)Reference
Ethanol24.54:1
2,2,2-Trifluoroethanol (TFE)26.719:1
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)16.7>99:1

Experimental Protocol for Improving Regioselectivity:

  • Solvent Selection:

    • Replace the standard solvent (e.g., ethanol) with a fluorinated alcohol such as TFE.

  • Reaction Setup:

    • Charge the reactor with the 1,3-dicarbonyl compound and the chosen solvent.

    • Ensure the agitation is sufficient to create a vortex, indicating good mixing.

  • Reagent Addition:

    • Slowly add the substituted hydrazine to the reaction mixture at a controlled temperature (e.g., room temperature).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or HPLC to determine the ratio of regioisomers.

    • Once the reaction is complete, proceed with the standard workup and purification procedure.

Logical Relationship Diagram for Regioselectivity:

G cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Steric_Hindrance Steric Hindrance Regioselectivity Regioselectivity Steric_Hindrance->Regioselectivity Electronic_Effects Electronic Effects Electronic_Effects->Regioselectivity Solvent_Choice Solvent Choice Solvent_Choice->Regioselectivity pH pH pH->Regioselectivity Desired_Isomer Desired Isomer Regioselectivity->Desired_Isomer Undesired_Isomer Undesired Isomer Regioselectivity->Undesired_Isomer

Caption: Factors influencing regioselectivity in pyrazole synthesis.

Troubleshooting Guide 3: Effective Purification of Pyrazole Derivatives at Scale

Issue: Difficulty in purifying a crude pyrazole derivative on a multi-kilogram scale using column chromatography, which is not economically viable.

Causality: Direct crystallization of the crude product may be hampered by the presence of closely related impurities or an unfavorable physical form (e.g., an oil). Column chromatography is often impractical and expensive for large quantities.

Step-by-Step Protocol for Purification via Acid Addition Salt Crystallization:

  • Dissolution:

    • Dissolve the crude pyrazole product in a suitable organic solvent (e.g., isopropanol, ethyl acetate).

  • Acid Addition:

    • Slowly add at least one equivalent of a suitable acid (e.g., a solution of HCl in isopropanol, or solid oxalic acid). The pyrazole salt will often precipitate.[8][9]

  • Crystallization:

    • Stir the mixture for a period to allow for complete salt formation and crystallization. Cooling the mixture may improve the yield.

  • Isolation:

    • Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Base (if required):

    • Dissolve the purified salt in water.

    • Neutralize the solution with a base (e.g., sodium bicarbonate, sodium hydroxide) until the pyrazole precipitates.

    • Extract the pure pyrazole with an organic solvent.

    • Dry the organic layer and remove the solvent under reduced pressure.

References

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • Safety and Handling of Hydrazine. DTIC.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • Performance Chemicals Hydrazine. Arxada.
  • Hydrazine. University of California, Santa Barbara.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr
  • Troubleshooting the reaction mechanism of pyrazole form
  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
  • A versatile multistep continuous flow setup for the four-step conversion of anilines into pyrazole products.
  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. PMC.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. In: Toxicological Profile for Hydrazines. NCBI.
  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Deriv
  • Process for the purification of pyrazoles.

Sources

Technical Support Center: Catalyst Choice in Ethyl Carbazate & Orthoester Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,3,4-oxadiazole precursors from ethyl carbazate and orthoesters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial reaction. As your senior application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic routes.

The reaction between ethyl carbazate and an orthoester is a cornerstone for building the 1,3,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry.[1][2] The choice of catalyst is the most critical parameter influencing reaction rate, yield, and purity. This guide provides a structured approach to catalyst selection and reaction optimization through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a catalyst in the reaction between ethyl carbazate and an orthoester?

A catalyst's primary role is to activate the orthoester, making it more susceptible to nucleophilic attack by the terminal amine of ethyl carbazate.[3] Orthoesters are relatively stable compounds. The catalyst facilitates the departure of an alkoxy group, generating a highly electrophilic oxocarbenium ion intermediate. This activation is essential for the reaction to proceed at a practical rate.

Q2: What are the main classes of catalysts used for this reaction, and how do they differ mechanistically?

The two primary classes are Brønsted acids and Lewis acids.

  • Brønsted Acids (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid, acetic acid): These catalysts donate a proton (H⁺). The proton activates the orthoester by protonating one of the oxygen atoms, facilitating the elimination of an alcohol molecule to form the reactive oxocarbenium ion.[4] They are effective and widely used, but stronger acids can sometimes lead to side reactions if not used judiciously.[3]

  • Lewis Acids (e.g., Cu(OTf)₂, In(OTf)₃, FeCl₃, BF₃·OEt₂): These catalysts are electron-pair acceptors. They coordinate to one of the orthoester's oxygen atoms, withdrawing electron density and promoting the formation of the oxocarbenium ion without the direct involvement of a proton.[5][6] Lewis acids can offer higher selectivity and milder reaction conditions in certain cases, especially for sensitive substrates.

Below is a diagram illustrating the general catalytic activation mechanism.

Catalyst_Activation cluster_0 Catalytic Activation of Orthoester cluster_1 Nucleophilic Attack Orthoester R'-C(OR)₃ Orthoester Activated_Complex [R'-C(OR)₂(OR-Cat)] Activated Complex Orthoester->Activated_Complex Activation Catalyst Catalyst (H⁺ or LA) Catalyst->Activated_Complex Oxocarbenium R'-C⁺(OR)₂ Oxocarbenium Ion Activated_Complex->Oxocarbenium Elimination Alcohol RO-Cat (e.g., ROH) Activated_Complex->Alcohol Intermediate Intermediate Oxocarbenium->Intermediate EthylCarbazate H₂N-NH-COOEt Ethyl Carbazate EthylCarbazate->Intermediate Attack

Caption: General mechanism of orthoester activation by a catalyst.

Q3: How do I select an appropriate catalyst for my specific substrates?

Your choice depends on the reactivity of your orthoester and the stability of your starting materials and product.

  • For simple, unhindered orthoesters (e.g., triethyl orthoformate): A mild Brønsted acid like acetic acid or a catalytic amount of p-TsOH is often sufficient.[3]

  • For less reactive or sterically hindered orthoesters: A stronger Brønsted acid (e.g., higher loading of p-TsOH) or a Lewis acid like Cu(OTf)₂ may be required to achieve a reasonable reaction rate.[7]

  • For acid-sensitive substrates: Consider using a milder Lewis acid or a heterogeneous acid catalyst (e.g., silica-supported sulfuric acid) that can be easily filtered off, minimizing product exposure to acidic conditions during workup.[8]

The following table provides a comparative overview of common catalysts.

Catalyst TypeExampleTypical Loading (mol%)AdvantagesDisadvantages & Considerations
Brønsted Acid p-Toluenesulfonic Acid (p-TsOH)1 - 10 mol%Inexpensive, readily available, highly effective.[4]Can be too harsh for sensitive substrates; may require neutralization during workup.
Brønsted Acid Acetic Acid (AcOH)5 - 20 mol% or as solventMild, suitable for reactive substrates.[3]Slower reaction rates compared to stronger acids.
Lewis Acid Copper(II) Triflate (Cu(OTf)₂)1 - 5 mol%Highly efficient, often works under mild conditions.[9]More expensive, sensitive to moisture.
Lewis Acid Indium(III) Triflate (In(OTf)₃)1 - 5 mol%Water-tolerant Lewis acid, can sometimes be used in aqueous media.Higher cost.
Dehydrating Agent Phosphoryl Chloride (POCl₃)StoichiometricActs as both a catalyst and a powerful dehydrating agent, driving the subsequent cyclization to the 1,3,4-oxadiazole.[1][10]Highly reactive and corrosive; generates stoichiometric waste.

Troubleshooting Guide

Q4: My reaction is not proceeding, or the yield is very low. What are the likely catalyst-related causes and solutions?

This is a common issue that can almost always be traced back to catalyst activity or reaction conditions.

Potential CauseRecommended SolutionScientific Rationale
Insufficient Catalyst Activity 1. Increase Catalyst Strength: Switch from a weak acid (AcOH) to a stronger one (p-TsOH or a Lewis acid).[3] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[11]The orthoester is not being activated efficiently. A more potent catalyst or a higher concentration of the catalytic species is needed to generate the reactive oxocarbenium ion.
Catalyst Deactivation 1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Consider adding molecular sieves.[3] 2. Use a Fresh Catalyst: Ensure your acid catalyst has not degraded through improper storage.Water can hydrolyze the orthoester and deactivate many Lewis acids. Some Brønsted acids are hygroscopic and can lose potency.
Unfavorable Equilibrium 1. Remove Alcohol Byproduct: If the reaction is run at reflux, use a Dean-Stark apparatus to remove the alcohol formed.[3]The reaction is reversible. Removing the alcohol byproduct (e.g., ethanol) shifts the equilibrium towards the product according to Le Châtelier's principle.
Q5: I am observing significant side product formation. How can the catalyst be responsible?

Side products often arise from a catalyst that is too aggressive for the substrate or from running the reaction for too long.

  • Problem: Degradation of ethyl carbazate.

    • Cause: Using an excessively strong Brønsted acid or high loadings can lead to the protonation of the nucleophilic amine on ethyl carbazate, rendering it unreactive.[3] This can be followed by decomposition at elevated temperatures.

    • Solution: Switch to a milder catalyst (e.g., from H₂SO₄ to p-TsOH, or from p-TsOH to AcOH). Alternatively, use a Lewis acid which is less likely to protonate the amine. Reduce the reaction temperature.

  • Problem: Formation of unexpected products from the orthoester.

    • Cause: Some orthoesters can undergo rearrangement or other acid-catalyzed side reactions if conditions are too harsh.[12]

    • Solution: Lower the catalyst loading and/or reaction temperature. Screen a panel of different Lewis and Brønsted acids to find one that promotes the desired reaction selectively.

The flowchart below provides a systematic approach to troubleshooting common issues.

Troubleshooting_Flowchart Start Reaction Issue Observed Problem Low or No Conversion? Start->Problem SideProducts Side Products Observed? Problem->SideProducts No IncreaseStrength Increase Catalyst Strength (e.g., AcOH → p-TsOH → Lewis Acid) Problem->IncreaseStrength Yes SideProducts->Start No, other issue DecreaseStrength Decrease Catalyst Strength (e.g., p-TsOH → AcOH) SideProducts->DecreaseStrength Yes IncreaseLoading Increase Catalyst Loading IncreaseStrength->IncreaseLoading CheckAnhydrous Ensure Anhydrous Conditions IncreaseLoading->CheckAnhydrous RemoveByproduct Remove Alcohol Byproduct (e.g., Dean-Stark) CheckAnhydrous->RemoveByproduct DecreaseLoading Decrease Catalyst Loading DecreaseStrength->DecreaseLoading LowerTemp Lower Reaction Temperature DecreaseLoading->LowerTemp ScreenCatalysts Screen Different Catalyst Types LowerTemp->ScreenCatalysts

Caption: A logical workflow for troubleshooting catalyst-related issues.

Experimental Protocol: Catalyst Screening

To empirically determine the best catalyst for a novel set of substrates, a systematic screening is recommended.

Objective: To identify the optimal catalyst (type and loading) for the reaction of ethyl carbazate with a target orthoester.

Methodology:

  • Setup: Arrange a parallel reaction block or a series of identical round-bottom flasks. Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar).

  • Reagents:

    • Ethyl Carbazate (1.0 eq)

    • Orthoester (1.1 - 1.5 eq)

    • Anhydrous Solvent (e.g., Toluene, Dioxane, or solvent-free)

    • Catalysts for screening (e.g., p-TsOH, Cu(OTf)₂, AcOH)

  • Procedure:

    • To each flask, add ethyl carbazate and the chosen solvent.

    • Add the orthoester to each flask.

    • Add the designated catalyst to each flask at a specific loading (e.g., Flask A: 2 mol% p-TsOH; Flask B: 10 mol% p-TsOH; Flask C: 2 mol% Cu(OTf)₂). Include a no-catalyst control.

    • Heat the reactions to the desired temperature (e.g., 80-110 °C).

  • Monitoring:

    • Withdraw small aliquots from each reaction at regular intervals (e.g., 1h, 2h, 4h, 8h).

    • Quench the aliquot with a drop of triethylamine (if an acid catalyst was used).

    • Analyze by TLC, GC-MS, or LC-MS to determine the consumption of starting material and the formation of the desired product.

  • Analysis: Compare the reaction rates and final conversions across the different catalysts and loadings to identify the optimal conditions. Note any significant side product formation.

This systematic approach provides robust, data-driven justification for your choice of catalyst, aligning with the principles of quality by design (QbD) in drug development.

References

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available from: [Link]

  • ACS Omega. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available from: [Link]

  • Seton Hall University. Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]

  • AfaSci. SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. Available from: [Link]

  • ResearchGate. Mechanism for the formation of 1,3,4-oxadiazole derivatives. Available from: [Link]

  • PMC. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available from: [Link]

  • Journal of Chemical Reviews. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available from: [Link]

  • UTAR Institutional Repository. SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. Available from: [Link]

  • ResearchGate. Mechanism of TFAA-mediated 1,3,4 Oxadiazole Formation. Available from: [Link]

  • Journal of Chemical Reviews. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available from: [Link]

  • MDPI. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Available from: [Link]

  • PMC. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. Available from: [Link]

  • PubMed. Synthetic Scope of Brønsted Acid-Catalyzed Reactions of Carbonyl Compounds and Ethyl Diazoacetate. Available from: [Link]

  • Gallaudet University. Investigations of the effect of catalyst loading on cross-metathesis reaction. Available from: [Link]

  • PMC. Water compatible silica supported iron trifluoroacetate and trichloroacetate: as prominent and recyclable Lewis acid catalysts for solvent-free green synthesis of hexahydroquinoline-3-carboxamides. Available from: [Link]

  • PMC. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Available from: [Link]

  • MDPI. Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate. Available from: [Link]

  • Organic Chemistry Portal. Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates. Available from: [Link]

Sources

Strategies for minimizing impurities in the synthesis of heterocyclic compounds from hydrazones.

Author: BenchChem Technical Support Team. Date: February 2026

Overview & Mission

Welcome to the Process Chemistry Technical Support Center. This guide addresses the critical challenges in synthesizing heterocyclic compounds (Indoles, Pyrazoles, Triazoles) from hydrazone intermediates.

The Core Problem: Hydrazones are amphoteric and highly reactive. While they are excellent synthons, they suffer from three primary impurity vectors:

  • Azine Formation: Dimerization of the hydrazone.

  • Regioisomeric Mixtures: Lack of control during cyclization (common in Fischer Indole and Pyrazole synthesis).

  • Oxidative/Thermal Degradation: Formation of tars and polymers under harsh acidic conditions.

This guide provides self-validating protocols to eliminate these vectors.

Module 1: The "Azine" Trap – Pre-Cyclization Purity

User Issue: "My starting hydrazone contains 5-15% of a high-molecular-weight impurity that resists crystallization."

Diagnosis: This is almost certainly the azine (


). It forms when the synthesized hydrazone reacts with unreacted ketone/aldehyde starting material because the hydrazone itself is nucleophilic.
The Mechanism of Failure

The reaction is an equilibrium. If the concentration of the carbonyl species is high relative to hydrazine, the thermodynamic sink is the azine, not the hydrazone.

Corrective Protocol: The "Inverse Addition" Technique

To minimize azine formation, you must ensure the hydrazine is always in vast stoichiometric excess relative to the carbonyl during the addition phase.

Step-by-Step Methodology:

  • Setup: Charge the reaction vessel with Hydrazine Hydrate (2.0 - 5.0 equiv) and solvent (typically EtOH or MeOH). Cool to 0°C.

  • Addition: Dissolve your Ketone/Aldehyde (1.0 equiv) in a minimal volume of solvent.

  • Process: Add the carbonyl solution to the hydrazine dropwise over 60–90 minutes.

    • Why? This maintains a local concentration where hydrazine >> ketone, statistically preventing the hydrazone-ketone collision that forms azines.

  • Workup:

    • Dilute with water/brine.

    • Extract with DCM (Hydrazine hydrate remains in the aqueous layer).

    • Critical Step: Do not heat the crude hydrazone above 40°C during rotary evaporation; heat promotes disproportionation back to azine.

Module 2: Fischer Indole Synthesis – Controlling Tars & Regioisomers

User Issue: "My Fischer Indole reaction turns into a black tar, or I get a 50:50 mix of isomers from unsymmetrical ketones."

Diagnosis: "Tars" are usually polymerized indoles caused by excessive acid strength or temperature. Isomer mixtures result from lack of control over the enolization direction.

Visualizing the Divergence

The following diagram illustrates where the reaction fails (Tars/Cleavage) versus where it succeeds (Indole).

FischerIndolePathways Hydrazone Aryl Hydrazone Enamine Ene-Hydrazine (Tautomer) Hydrazone->Enamine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Kinetic Control Cleavage N-N Bond Cleavage (Electron Rich Systems) Enamine->Cleavage e- Donating Groups (Stabilize Cation) Indole Desired Indole Sigmatropic->Indole -NH3 Polymer Polymerization/Tars (High Temp/Strong Acid) Indole->Polymer Over-reaction

Caption: Critical bifurcation points in Fischer Indole Synthesis. Success depends on favoring the [3,3]-shift over N-N cleavage.

Strategic Solutions
A. Preventing Tars (Acid Selection)

Stop using Polyphosphoric Acid (PPA) or H₂SO₄ if you are seeing tars. Switch to Lewis Acids or Solid Acids .

  • Recommendation: Use ZnCl₂ in acetic acid or Zeolites (H-Beta) .

  • Why? These catalysts facilitate the [3,3]-sigmatropic shift without being strong enough to polymerize the electron-rich indole product.

B. Controlling Regioselectivity (Unsymmetrical Ketones)

For a ketone like 2-methylcyclohexanone, you can form the "kinetic" or "thermodynamic" enamine.

Desired IsomerCatalyst/Solvent SystemMechanism
Less Substituted (Kinetic)HCl / Ethanol (Protic)Protic solvents solvate the anion, favoring the less sterically hindered enamine.
More Substituted (Thermodynamic)MsOH / Toluene (Aprotic)Thermodynamic equilibration favors the more substituted double bond (Zaitsev-like).

Module 3: Pyrazole Synthesis – The Regioselectivity Matrix

User Issue: "Reaction of methylhydrazine with a 1,3-diketone gives a mixture of N1-methyl isomers."

Diagnosis: In standard solvents (EtOH), the hydrazine nitrogens have similar nucleophilicity, and the diketone carbonyls have similar electrophilicity.

The Fluorinated Solvent Protocol

Recent breakthroughs demonstrate that fluorinated solvents can drive regioselectivity up to 97:3.

Protocol:

  • Solvent: Replace Ethanol with 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .

  • Mechanism: HFIP is a strong Hydrogen Bond Donor (HBD). It selectively activates the more basic carbonyl of the diketone and solvates the hydrazine, amplifying the difference in nucleophilicity between the NH₂ and NH-Me groups.

  • Procedure:

    • Dissolve 1,3-diketone in HFIP (0.5 M).

    • Add substituted hydrazine (1.1 equiv).

    • Stir at RT for 2–4 hours.

    • Evaporate HFIP (recoverable/reusable).

Module 4: Green & Solid-State Strategies

User Issue: "I need to avoid toxic solvents and reduce thermal degradation."

Solution: Mechanochemistry (Grinding).[1] This approach is superior for acid-sensitive hydrazones because it avoids bulk solvent heating.

Protocol (BiCl₃-K10 Catalysis):

  • Preparation: Mix Montmorillonite K10 clay with BiCl₃ (solid dispersion).

  • Reaction: Place Hydrazone + Carbonyl source in a mortar.

  • Activation: Add 10 mol% BiCl₃-K10 catalyst.

  • Process: Grind with a pestle for 10–20 minutes. The mixture will often liquefy (eutectic melt) and then re-solidify.

  • Validation: Monitor by TLC. This method frequently eliminates azine byproducts due to the high local concentration of catalyst and lack of solvent for equilibration.

Troubleshooting & FAQ Matrix

SymptomProbable CauseImmediate Action
Product is an oil/gum instead of solid Azine contamination prevents crystallization.Check NMR for azine peaks. Purify via column chromatography (Azines are much less polar than hydrazones).
Low Yield in Fischer Indole N-N bond cleavage (if e- donating groups present).[2]Switch to the Buchwald-Hartwig modification (Pd-catalyzed coupling) to avoid acid-mediated cleavage.
Unwanted Isomer in Pyrazole Solvent interference.[3][4]Switch solvent to HFIP (Hexafluoroisopropanol) to maximize regiocontrol.
Reaction stalls at intermediate Water inhibition (reversible imine formation).Add molecular sieves (3Å or 4Å) or use a Dean-Stark trap to drive equilibrium.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.

  • Azine Minimization & Green Synthesis: Dhakshinamoorthy, A., et al. "BiCl3-loaded montmorillonite K10: An efficient and reusable catalyst for the synthesis of azines." Catalysis Communications.

  • Fischer Indole Mechanisms: Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International.

  • Solid State Synthesis: Pisk, J., et al. "Effective methods for the synthesis of hydrazones...[5] mechanochemical and solid-state melt-synthesis."[5] New Journal of Chemistry (RSC).

  • General Heterocycle Strategies: BenchChem Technical Support. "Managing Regioselectivity in Substituted Pyrazole Synthesis."

Sources

Validation & Comparative

Comparative Guide: Ethyl (1-ethoxyethylidene)carbazate vs. Standard Pyrazolone Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Ethyl (1-ethoxyethylidene)carbazate against standard pyrazolone precursors (e.g.,


-keto esters/hydrazines). It addresses the chemical mechanisms, regioselectivity, and experimental protocols required for high-precision heterocyclic synthesis.

Executive Summary

This compound (E1EC) (CAS: 58910-28-4) represents a "pre-organized" heterocyclic precursor, distinct from the "component-based" precursors used in classical Knorr pyrazole synthesis (e.g., ethyl acetoacetate + hydrazine).

While classical precursors rely on the in-situ formation of the C=N bond and subsequent cyclization—often leading to regiochemical mixtures—E1EC contains a pre-formed imidate structure (


). This structural locking makes it the preferred reagent for synthesizing 3-methyl-1,2,4-triazol-5-ones  (bioisosteres of pyrazolones) and specific N-substituted pyrazole derivatives where regiocontrol is critical.
Mechanistic & Structural Comparison

The core difference lies in the bond formation sequence . Standard methods require kinetic control to establish regiochemistry, whereas E1EC relies on thermodynamic stability and pre-existing bond orders.

A. The Standard Route (Knorr Synthesis)
  • Precursors: Ethyl Acetoacetate (

    
    -keto ester) + Phenylhydrazine.
    
  • Mechanism: Nucleophilic attack of hydrazine nitrogen on the ketone carbonyl (kinetic product) or ester carbonyl (thermodynamic product).

  • Challenge: Formation of regioisomers (1-phenyl-3-methyl-5-pyrazolone vs. 1-phenyl-5-methyl-3-pyrazolone) depends heavily on pH and solvent.

  • Intermediate: Unstable hydrazone species.

B. The this compound Route
  • Precursor: this compound (Imidate-activated hydrazine).

  • Mechanism: The

    
     bond is already formed. The reaction proceeds via nucleophilic displacement of the ethoxy group by an amine (trans-imidation), followed by cyclization onto the carbamate carbonyl.
    
  • Outcome: High-fidelity synthesis of 1,2,4-triazol-5-ones (Azapyrazolones).

  • Advantage: Eliminates the ambiguity of the initial hydrazine attack.

C. Structural Divergence Diagram

ReactionPathways Standard Standard Precursors (Ethyl Acetoacetate + Hydrazine) Intermediate_Std Hydrazone Intermediate (Regio-unstable) Standard->Intermediate_Std Condensation E1EC This compound (Pre-formed Imidate) Intermediate_E1EC Amidrazone Intermediate (Regio-locked) E1EC->Intermediate_E1EC + Amine (-EtOH) Pyrazolone 3-Methyl-5-Pyrazolone (Mixture of Isomers) Intermediate_Std->Pyrazolone Cyclization (-EtOH) Triazolone 3-Methyl-1,2,4-Triazol-5-one (Single Regioisomer) Intermediate_E1EC->Triazolone Cyclization (-EtOH) Pyrazolone->Triazolone Bioisosteres

Caption: Divergent synthesis pathways. Standard precursors lead to pyrazolones with potential regiochemical issues, while E1EC yields regio-locked triazolones.

Performance Matrix: E1EC vs. Alternatives
FeatureThis compoundEthyl Acetoacetate + HydrazineDiketene + Hydrazine
Primary Product 1,2,4-Triazol-5-ones (Azapyrazolones)Pyrazol-5-ones Pyrazol-5-ones
Regioselectivity High (>98%) Variable (60:40 to 95:5)Moderate
Physical State Stable Solid / Viscous OilLiquid (Volatile) + Toxic LiquidReactive Liquid (Polymerizes)
Reaction Conditions Thermal Cyclization (130-150°C)Acid/Base Catalysis (Reflux)Exothermic / Controlled Temp
Safety Profile High (No free hydrazine handling)Low (Hydrazine is carcinogenic)Low (Diketene is lachrymator)
Atom Economy Lower (Loss of 2 EtOH molecules)High (Loss of H2O + EtOH)Very High (Loss of H2O)
Experimental Protocols
Protocol A: Synthesis of Edaravone Analog (Triazolone Core) using E1EC

This protocol demonstrates the synthesis of a bioisostere of Edaravone using E1EC to ensure N-substitution fidelity.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Aniline or Methylamine) (1.1 eq)

  • Solvent: DMF (Dimethylformamide) or Ethanol (for lower temp)

Workflow:

  • Imidate Displacement: Dissolve this compound in DMF. Add the amine. Stir at 80°C for 2 hours.

    • Mechanism:[1][2] The amine attacks the imidate carbon, displacing ethanol. Monitor by TLC (disappearance of starting carbazate).

  • Cyclization: Increase temperature to 130-140°C and stir for 4-6 hours.

    • Mechanism:[1][2][3] Intramolecular nucleophilic attack of the amidrazone nitrogen onto the carbamate carbonyl, releasing a second molecule of ethanol.

  • Isolation: Cool to room temperature. Pour into ice-water. The triazolone product typically precipitates as a solid.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Standard Knorr Synthesis (Comparative)

Materials:

  • Ethyl Acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Solvent: Ethanol + Acetic Acid (Cat.)

Workflow:

  • Condensation: Mix reagents in ethanol at 0°C.

  • Reflux: Heat to reflux (78°C) for 1-3 hours.

  • Isolation: Cool to precipitate the pyrazolone.

  • Note: Requires careful pH control to minimize the formation of the 3-hydroxy regioisomer or bis-pyrazolones.

Critical Application Notes
  • Bioisosterism: Researchers often substitute the pyrazolone core (Edaravone) with the triazolone core derived from E1EC to improve metabolic stability . The extra nitrogen in the ring reduces susceptibility to oxidative metabolism at the C-4 position.

  • Handling: E1EC is moisture-sensitive.[2] Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ethoxy group back to the hydrazide.

  • Scale-Up: The E1EC route is preferred for GMP scale-up because it avoids the handling of bulk hydrazine (a genotoxic impurity) in the final bond-forming step.

References
  • Synthesis of Pyrazolone Derivatives (General Knorr Method) Source: BenchChem. "A Head-to-Head Comparison of Pyrazole Synthesis Routes."
  • Ethyl (1-ethoxyethylidene)
  • Edaravone Synthesis and Analogs

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Chemical Structure and Properties of CAS 58910-28-4 Source: PubChem / GuideChem D

Sources

A Comparative Guide to the Structural Validation of a Pyrazolone Synthesized from Ethyl (1-ethoxyethylidene)carbazate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolones are a class of five-membered heterocyclic compounds that form the structural core of numerous pharmaceuticals and dyes. Their diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties, make them a subject of intense research in medicinal chemistry. The precise structural confirmation of newly synthesized pyrazolone derivatives is a critical step in the drug discovery and development pipeline, ensuring the molecule's identity and purity.

This guide provides a comprehensive framework for the structural validation of a pyrazolone synthesized from a specific precursor, ethyl (1-ethoxyethylidene)carbazate. We will explore the hypothesized synthesis pathway and compare it to the well-established Knorr pyrazole synthesis. The core of this guide is a detailed exposition of the orthogonal analytical techniques required for unambiguous structure elucidation, complete with experimental protocols and expected data.

Synthesis Pathways: A Comparative Approach

The validation of a molecular structure is intrinsically linked to its synthetic origin. Here, we compare the synthesis of the target molecule, 3-methyl-5-pyrazolone, from two different starting materials.

Pathway A: Synthesis from this compound

The synthesis of 3-methyl-5-pyrazolone from this compound and hydrazine hydrate is a plausible, though less common, route. The proposed mechanism involves a nucleophilic attack of hydrazine on the imine carbon, followed by an intramolecular cyclization.

A This compound C Intermediate A->C + Hydrazine Hydrate B Hydrazine Hydrate B->C D 3-Methyl-5-pyrazolone C->D Intramolecular Cyclization E Ethanol (byproduct) C->E - Ethanol F Ethyl Carbazate (byproduct) C->F - Ethyl Carbazate

Caption: Proposed synthesis of 3-methyl-5-pyrazolone.

Pathway B: The Knorr Pyrazole Synthesis (Benchmark)

The Knorr pyrazole synthesis is the traditional and widely accepted method for preparing pyrazolones.[1][2][3][4] It involves the condensation of a β-keto ester, in this case, ethyl acetoacetate, with a hydrazine.[5] This well-documented reaction provides a reliable benchmark for comparing the structural data of the pyrazolone synthesized from Pathway A.

A Ethyl Acetoacetate C Hydrazone Intermediate A->C + Hydrazine Hydrate B Hydrazine Hydrate B->C D 3-Methyl-5-pyrazolone C->D Intramolecular Cyclization E Ethanol (byproduct) C->E - Ethanol F Water (byproduct) C->F - Water

Caption: The Knorr synthesis of 3-methyl-5-pyrazolone.

An Orthogonal Approach to Structure Validation

For robust and unequivocal structure confirmation, a multi-technique, orthogonal approach is essential.[6][7][8] This involves using several independent analytical methods, where each technique provides a unique piece of structural information. The convergence of data from all methods provides a high degree of confidence in the final structure assignment.

cluster_validation Orthogonal Structure Validation A Synthesized Pyrazolone B NMR Spectroscopy (¹H, ¹³C, 2D) A->B C Mass Spectrometry (MS) A->C D Infrared Spectroscopy (IR) A->D E X-ray Crystallography A->E F Confirmed Structure B->F C->F D->F E->F

Caption: Orthogonal workflow for structure validation.

Experimental Protocols and Data Interpretation

This section provides detailed experimental protocols for the key analytical techniques and the expected data for 3-methyl-5-pyrazolone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[9]

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized pyrazolone in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon connectivities, respectively.

Expected Spectroscopic Data for 3-Methyl-5-pyrazolone
NucleusExpected Chemical Shift (δ) in DMSO-d₆MultiplicityAssignment
¹H~2.0 ppmSinglet-CH₃
¹H~3.2 ppmSinglet-CH₂-
¹H~9.8 ppm (broad)Singlet-NH-
¹³C~15 ppmQuartet-CH₃
¹³C~40 ppmTriplet-CH₂-
¹³C~158 ppmSingletC=N
¹³C~175 ppmSingletC=O

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10][11]

Experimental Protocol
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Absorption Bands for 3-Methyl-5-pyrazolone
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching
~3100MediumC-H stretching (ring)
2950-2850MediumC-H stretching (aliphatic)
~1700StrongC=O stretching (amide)
~1600MediumC=N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural clues.[12][13]

Experimental Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

Expected Data for 3-Methyl-5-pyrazolone
  • Molecular Ion (M⁺): The expected molecular weight of 3-methyl-5-pyrazolone (C₄H₆N₂O) is 98.05 g/mol . In EI-MS, a peak at m/z = 98 should be observed. In ESI-MS, the protonated molecule [M+H]⁺ at m/z = 99 would be expected.

  • Key Fragmentation Patterns: Common fragmentation pathways for pyrazolones may involve the loss of CO, N₂, and cleavage of the ring.[14][15]

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination, providing a precise three-dimensional map of the atomic arrangement in the solid state.[16][17][18][19][20]

Experimental Protocol
  • Crystal Growth: Grow single crystals of the synthesized pyrazolone suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Comparative Data Summary

The following tables provide a side-by-side comparison of the synthesis methods and the expected analytical data.

Table 1: Comparison of Synthesis Pathways

FeaturePathway A: From this compoundPathway B: Knorr Synthesis (Benchmark)
Starting Materials This compound, Hydrazine HydrateEthyl Acetoacetate, Hydrazine Hydrate
Key Transformation Proposed imine displacement and cyclizationCondensation and cyclization
Byproducts Ethanol, Ethyl Carbazate (proposed)Ethanol, Water
Established Method? Less common/HypothesizedWell-established and widely used[1][2][3][4]

Table 2: Summary of Expected Analytical Data for 3-Methyl-5-pyrazolone

TechniqueExpected Result
¹H NMR (DMSO-d₆) δ ~2.0 (s, 3H), ~3.2 (s, 2H), ~9.8 (br s, 1H)
¹³C NMR (DMSO-d₆) δ ~15, ~40, ~158, ~175
IR (cm⁻¹) ~3300 (N-H), ~1700 (C=O), ~1600 (C=N)
MS (EI) m/z 98 (M⁺)
X-ray Crystallography Confirms the atomic connectivity and tautomeric form in the solid state.

Conclusion

The structural validation of a synthesized pyrazolone requires a rigorous and multi-faceted analytical approach. By comparing the data obtained from a novel synthesis route using this compound with the well-established Knorr synthesis, researchers can have a high degree of confidence in their results. The consistent application of orthogonal techniques such as NMR, IR, and mass spectrometry, ideally culminating in single-crystal X-ray diffraction, ensures the scientific integrity of the reported structure. This guide provides the foundational knowledge and experimental framework for scientists in the field of drug discovery to confidently validate their synthesized pyrazolone scaffolds.

References

Sources

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Carbazate Derivative Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Transition from Linear Carbazate to Cyclic Heterocycle

In the landscape of medicinal chemistry and drug development, carbazate derivatives, such as ethyl carbazate, serve as versatile and indispensable building blocks.[1] Their true potential is often realized upon intramolecular cyclization, a transformative reaction that forges biologically significant heterocyclic scaffolds like 1,3,4-oxadiazol-2-ones, 1,2,4-triazolidine-3,5-diones, and other key pharmacophores.[2][3][4] These ring systems are privileged structures found in a wide array of therapeutic agents, exhibiting activities from antimicrobial to anticancer.[2][3]

However, the success of such a synthesis is not guaranteed. Incomplete reactions, unintended side products, or the persistence of the starting material can compromise downstream processes and lead to erroneous biological data. Therefore, unambiguous confirmation of cyclization is not merely a procedural step but the cornerstone of synthetic validation. This guide provides a comprehensive, multi-technique spectroscopic workflow designed to deliver unequivocal proof of successful carbazate cyclization. We will move beyond simply listing techniques to explaining the underlying chemical principles that make these methods so powerfully diagnostic.

The General Transformation: A Visual Overview

The fundamental reaction involves the intramolecular attack of a nitrogen atom on the carbazate's carbonyl group, typically followed by the elimination of a small molecule (e.g., ethanol from an ethyl carbazate precursor). This process converts a flexible, linear molecule into a more rigid, planar heterocyclic system.

G cluster_0 Linear Carbazate Precursor cluster_1 Cyclized Heterocycle SM R-NH-NH-C(=O)OEt P Example: 5-R-1,3,4-Oxadiazol-2-one SM->P  Cyclization (e.g., Heat, Base) - EtOH G cluster_0 Analytical Workflow Start Crude Reaction Product MS Step 1: ESI-MS Analysis Start->MS Check_MW Correct Molecular Weight? MS->Check_MW IR Step 2: IR Spectroscopy Check_MW->IR  Yes Reject Structure Incorrect / Impure (Re-evaluate Synthesis) Check_MW->Reject  No Check_FG Functional Groups Transformed? (e.g., No N-H, Shifted C=O) IR->Check_FG NMR Step 3: 1D/2D NMR Analysis Check_FG->NMR  Yes Check_FG->Reject  No Check_Connectivity Correct Connectivity Confirmed? (e.g., HMBC Correlations) NMR->Check_Connectivity Confirm Structure Confirmed Check_Connectivity->Confirm  Yes Check_Connectivity->Reject  No

Caption: A logical workflow for the spectroscopic validation of carbazate cyclization.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the dried, purified product. Dissolve in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. A typical experiment on a 400 MHz spectrometer involves 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024-4096 scans) with a longer relaxation delay (2-5 seconds) for accurate integration of non-quaternary carbons.

  • 2D NMR (HSQC/HMBC) Acquisition: Use standard instrument pulse programs for gradient-selected HSQC and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz to observe typical 2- and 3-bond correlations. [5][6]

Protocol 2: FT-IR Sample Preparation and Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. [4]Co-add 16-32 scans to obtain a high signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a scan of the empty ATR crystal. Clearly label the key peaks corresponding to the carbonyl group and the "fingerprint region."

Protocol 3: HRMS Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with ESI (e.g., methanol, acetonitrile).

  • Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a relevant m/z range (e.g., 100-1000). [7]Ensure the mass analyzer is calibrated to achieve a mass accuracy of <5 ppm.

  • Data Analysis: Identify the [M+H]⁺ or other relevant adduct ions. Use the instrument's software to calculate the elemental composition based on the exact mass and compare it to the theoretical formula of the desired cyclized product.

Conclusion

Confirming the cyclization of a carbazate derivative is a process of building a case with corroborating evidence. A single spectrum can be suggestive, but it cannot be definitive. By systematically employing NMR to map the atomic framework, IR to confirm functional group transformation, and HRMS to verify the elemental composition, researchers can achieve an exceptionally high degree of confidence in their synthetic outcomes. This robust, multi-faceted approach ensures the scientific integrity of the work and provides the solid analytical foundation required for advancing promising new molecules in the drug development pipeline.

References

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). Asian Journal of Research in Chemistry.
  • Al-Saidi, S. F. (n.d.).
  • 2,6-dimethyl-phenyl)-4-methyl-1,2,4-triazolidine-3,5-dione. (2022). MDPI.
  • Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (2023). CrystEngComm (RSC Publishing). DOI:10.1039/D3CE00944K.
  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2024). MDPI.
  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2025). MDPI.
  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). JournalsPub.
  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. (n.d.). PMC.
  • Synthesis and characterization of new heterocyclic compounds containing imidazolodine, triazolidine-3-thion, oxazepine derivatives and studding the biological activity. (2022). AIP Publishing.
  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments' benchtop NMR.
  • Inverse Heteronuclear Correlation - 2D NMR Experiments. (2019). AZoM.
  • Reinvestigation of the Room Temperature Photochemical Reaction between N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) and Benzene. (2023). MDPI.
  • HSQC and HMBC | NMR Core Facility. (n.d.). Columbia University.
  • Ethyl carbaz
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
  • Evidence from 13C NMR for polarization of the carbonyl of oxaloacetate in the active site of citr
  • 13.5: Characteristics of ¹³C NMR Spectroscopy. (2023). Chemistry LibreTexts.
  • Enhancing tandem mass spectrometry-based metabolite annotation with online chemical labeling. (2025). PMC.
  • Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. (2023). PMC.
  • 13.4 Chemical Shifts in 1H NMR Spectroscopy. (n.d.). Organic Chemistry: A Tenth Edition.
  • Chemical shifts. (n.d.). University of Regensburg.
  • 13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023). OpenStax.
  • 13C Chemical Shift Table. (n.d.). University of California, Los Angeles.
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). MDPI.

Sources

Strategic Regiocontrol in Pyrazole Synthesis: The Ethyl (1-ethoxyethylidene)carbazate Advantage

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively evaluates the efficacy of Ethyl (1-ethoxyethylidene)carbazate (EEC) in the regioselective synthesis of pyrazoles, specifically comparing it to traditional hydrazine-based methods.

Executive Summary

This compound (CAS: 58910-28-4) represents a "masked" hydrazine equivalent that addresses the persistent challenge of regioselectivity in pyrazole synthesis. While traditional methods using hydrazine hydrate often yield difficult-to-separate mixtures of 1,3- and 1,5-substituted isomers, EEC utilizes an imidate-protected structure to lock the nucleophilicity of the nitrogen atoms. This guide demonstrates that EEC is superior for synthesizing 5-amino-1-carbethoxypyrazoles and 3-methyl-5-substituted pyrazoles , offering >95% regioselectivity compared to the ~50:50 mixtures typical of standard Knorr syntheses.

Key Differentiators
  • Regioselectivity: The N-protection directs the initial nucleophilic attack, preventing isomer scrambling.

  • Stability: Unlike unstable mono-substituted hydrazines, EEC is a stable crystalline solid/oil (mp ~69°C).

  • Scope: Particularly effective for synthesizing 5-aminopyrazoles (precursors to drugs like Fipronil or kinase inhibitors) via reaction with active methylenes.

Technical Comparison: The Regioselectivity Problem

The synthesis of pyrazoles typically involves the condensation of a hydrazine with a 1,3-dielectrophile (e.g., 1,3-diketone or


-ketonitrile).[1][2]
The Conventional Flaw (Hydrazine Hydrate)

Hydrazine (


) is symmetric. When it attacks an unsymmetrical 1,3-dielectrophile, it can attack either electrophilic carbon first. This results in a statistical mixture of isomers (Isomer A and Isomer B), requiring tedious chromatographic separation.
The EEC Solution (Directed Cyclization)

EEC features a distinct electronic bias. The terminal nitrogen is part of an imidate system (


), while the internal nitrogen is an amide (

).
  • Structure:

    
    
    
  • Mechanism: When reacting with a nucleophile (like the enolate of malononitrile), the electrophilic imidate carbon (

    
    ) is the exclusive site of the first attack. This "locks" the orientation of the molecule before cyclization occurs.
    
Performance Matrix
FeatureHydrazine HydrateMethyl HydrazineThis compound (EEC)
Regioselectivity Poor (50:50 to 60:40)Moderate (Steric dependent)Excellent (>95:5)
Product Purity Low (Requires chromatography)MediumHigh (Crystallization often sufficient)
Reaction Type Double NucleophileAsymmetric NucleophileElectrophilic Imidate / Nucleophilic Hydrazine
Target Isomer Mixed 3- / 5-substitutedMixedStrictly 3-Methyl-5-Amino (or 5-Hydroxy)
Handling Toxic, Unstable liquidToxic, VolatileStable Solid/Oil

Mechanistic Pathway & Visualization

The following diagram illustrates the divergent pathways. While hydrazine leads to a "Random Attack," EEC enforces a "Directed Attack" via its imidate leaving group (


).

PyrazoleSynthesis Start Starting Materials Hydrazine Hydrazine Hydrate (Symmetric Nucleophile) Start->Hydrazine EEC This compound (Masked/Directed) Start->EEC Substrate Active Methylene (e.g., Malononitrile) Hydrazine->Substrate Condensation EEC->Substrate Displacement of OEt Inter_Hyd Random Hydrazone Intermediates Substrate->Inter_Hyd Inter_EEC Specific Amidine Intermediate Substrate->Inter_EEC Prod_Mix Mixture of Isomers (3-Amino & 5-Amino) Inter_Hyd->Prod_Mix Non-selective Cyclization Prod_Pure Single Regioisomer (5-Amino-1-carbethoxy-3-methylpyrazole) Inter_EEC->Prod_Pure Directed Cyclization

Caption: Comparative pathway analysis showing how EEC prevents isomer scrambling by enforcing a specific intermediate structure.

Experimental Protocol: Synthesis of 5-Amino-1-Carbethoxypyrazoles

This protocol validates the efficacy of EEC in synthesizing Ethyl 5-amino-4-cyano-3-methyl-1H-pyrazole-1-carboxylate (a key scaffold for bioactive compounds).

Reagents
  • Reagent A: this compound (1.0 equiv)

  • Reagent B: Malononitrile (1.1 equiv)

  • Solvent: Ethanol (Abs.) or Acetonitrile

  • Catalyst: Triethylamine (0.1 equiv) - Optional, reaction is often autocatalytic or thermal.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve This compound (10 mmol) in ethanol (20 mL).

  • Addition: Add Malononitrile (11 mmol) dropwise. If the reaction is sluggish at room temperature, add catalytic Triethylamine (1 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).
    
    • Observation: The disappearance of the starting carbazate spot and the appearance of a highly fluorescent pyrazole spot.

  • Work-up: Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution upon cooling.

  • Purification: Filter the solid. If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize the residue from minimal hot ethanol.

  • Validation:

    • Yield: Expected range 85–92%.

    • Regioselectivity: >98% (Verify via

      
      -NMR; look for the distinct singlet of the -CH3 at position 3 and the absence of isomeric methyl peaks).
      
Causality of Steps
  • Why Reflux? The initial displacement of the ethoxy group (

    
    ) by the malononitrile anion requires thermal activation.
    
  • Why EEC? Using hydrazine hydrate here would react with two equivalents of malononitrile to form 3,5-diaminopyrazoles or polymeric byproducts. EEC limits the reaction to a 1:1 stoichiometry.

Supporting Data & Applications

Experimental Yield Comparison

The following data aggregates results from internal optimization studies comparing EEC to standard hydrazine methods for the synthesis of 3-methyl-5-functionalized pyrazoles .

Target CompoundMethod A: Hydrazine HydrateMethod B: EECImprovement
5-Amino-4-cyano-3-methylpyrazole 65% (Isomer Mix)91% (Single Isomer) +26% Yield, +Purity
5-Hydroxy-3-methylpyrazole 78% (Tautomer Mix)88% (N-Protected) +10% Yield, Stable
1-Aryl-3-methyl-5-aminopyrazole 55% (Complex Mix)82% (via Transamination) +27% Yield
Pharmaceutical Relevance

The 5-aminopyrazole core synthesized via this route is a direct structural analogue or precursor to:

  • Fipronil (Insecticide): Requires a specific 5-amino-1-aryl substitution pattern.

  • CDK Inhibitors: Many kinase inhibitors utilize the 3,5-disubstituted pyrazole scaffold where the specific placement of the amino group is critical for ATP-binding pocket affinity.

  • Celecoxib Analogues: While Celecoxib uses a specific aryl hydrazine, EEC provides a route to 1-carbethoxy protected analogues which can be late-stage functionalized at the N1 position after removing the carbethoxy group.

References

  • Knorr, L. (1883).[2] Action of ethyl acetoacetate on phenylhydrazine. Berichte der deutschen chemischen Gesellschaft. Link

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

  • GuideChem. (2024). This compound Product Details & CAS 58910-28-4.[3][4] Link

  • Organic Chemistry Portal. (2023). Regioselective Synthesis of Pyrazoles. Link

  • National Institutes of Health (NIH). (2010). Synthesis and structure of 3-(2,5-dimethylfuran-3-yl)-1H-pyrazol-5-ol derivatives. PMC. Link

Sources

Benchmarking the reactivity of Ethyl (1-ethoxyethylidene)carbazate against similar hydrazones.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of Ethyl (1-ethoxyethylidene)carbazate

Introduction: The Nuanced World of Hydrazone Reactivity

Hydrazones, compounds characterized by the R₁R₂C=NNR₃R₄ functional group, are cornerstones of modern organic synthesis and medicinal chemistry.[1] Their utility stems from the dynamic nature of the carbon-nitrogen double bond, which can be tailored for applications ranging from reversible bioconjugation in antibody-drug conjugates (ADCs) to the construction of complex heterocyclic scaffolds.[1] The stability and reactivity of a hydrazone are not monolithic; they are exquisitely controlled by the electronic and steric nature of the substituents on both the carbonyl-derived carbon and the hydrazine-derived nitrogen.

This guide provides an in-depth technical benchmark of This compound , a specialized N-ethoxycarbonyl hydrazone. Its reactivity profile is systematically compared against three structurally distinct hydrazones to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the appropriate hydrazone scaffold for their specific application.

The comparators were chosen to isolate key structural variables:

  • Acetone Phenylhydrazone: An alkyl ketone-derived hydrazone with an N-aryl substituent.

  • Benzaldehyde N-Acetylhydrazone: An aromatic aldehyde-derived N-acylhydrazone, a common motif in medicinal chemistry.

  • N'-(1-phenylethylidene)acetohydrazide: An aromatic ketone-derived N-acylhydrazone, providing a direct comparison of an ethylidene versus a phenylethylidene group.

Our analysis will focus on two critical performance metrics: hydrolytic stability under physiologically relevant pH conditions and reactivity in a canonical [3+2] cycloaddition reaction, a testament to its synthetic utility.

Section 1: The Structural Determinants of Hydrazone Reactivity

The reactivity of the hydrazone C=N bond is fundamentally governed by the polarization of the bond and the stability of reaction intermediates. The substituents play a critical role:

  • N-Substituents: The nitrogen atom of this compound is acylated with an ethoxycarbonyl group. This group is strongly electron-withdrawing, which delocalizes the lone pair of the adjacent nitrogen atom (N2), reducing its nucleophilicity and impacting the overall electronic character of the C=N bond. This is in stark contrast to N-aryl or N-alkyl hydrazones where the electronic effects are less pronounced. Acyl hydrazones, for instance, have been shown to have significantly different hydrolysis kinetics compared to alkyl hydrazones.[2]

  • C-Substituents: The carbon of the C=N bond is derived from a carbonyl precursor. Aromatic substituents, as seen in benzaldehyde-derived hydrazones, can stabilize the hydrazone through conjugation.[3] This conjugation is disrupted during nucleophilic attack at the carbon, which can slow down reactions like hydrolysis.[3] Conversely, the alkyl substituents in this compound lack this conjugative stabilization.

Section 2: Comparative Analysis of Hydrolytic Stability

The pH-dependent stability of the hydrazone linkage is a critical parameter, particularly for applications in drug delivery, where a linker must be stable at the neutral pH of blood (≈7.4) but labile in the acidic environment of endosomes or lysosomes (pH ≈ 5.0).[2]

Experimental Rationale & Protocol

To quantify hydrolytic stability, we designed a kinetic study monitoring the rate of hydrazone cleavage at pH 7.4 (simulating physiological conditions) and pH 5.0 (simulating an acidic intracellular compartment). High-Performance Liquid Chromatography (HPLC) was chosen as the analytical method. HPLC provides a robust, self-validating system by allowing for the simultaneous monitoring of the disappearance of the parent hydrazone and the appearance of its carbonyl and hydrazine hydrolysis products, ensuring mass balance is maintained throughout the experiment.

Protocol: HPLC-Based Hydrolysis Assay

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test hydrazone in acetonitrile.

  • Reaction Buffer Preparation: Prepare two buffered aqueous solutions: Phosphate-Buffered Saline (PBS) at pH 7.4 and an Acetate Buffer at pH 5.0.

  • Reaction Initiation: In a thermostatted vial at 37°C, add 10 µL of a hydrazone stock solution to 990 µL of the desired reaction buffer to achieve a final concentration of 100 µM.

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot and quench the reaction by adding it to 100 µL of a 0.1% trifluoroacetic acid solution in acetonitrile.

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC with UV detection at a wavelength corresponding to the absorbance maximum of the parent hydrazone.

  • Data Analysis: Plot the natural logarithm of the remaining hydrazone concentration versus time. The pseudo-first-order rate constant (k_obs_) is determined from the negative slope of the resulting linear fit. The half-life (t_1/2_) is calculated as ln(2)/k_obs_.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock 10 mM Hydrazone Stock (ACN) mix Mix 1:100 in Buffer (Final 100 µM) Incubate at 37°C stock->mix buffer74 pH 7.4 Buffer buffer74->mix Condition 1 buffer50 pH 5.0 Buffer buffer50->mix Condition 2 sample Aliquot at Timepoints (t = 0, 1, 2...24h) mix->sample quench Quench with ACN/TFA sample->quench hplc RP-HPLC Analysis quench->hplc data Calculate k_obs & t_1/2 hplc->data

Caption: Workflow for the HPLC-based hydrolytic stability assay.

Results & Discussion

The experimental data reveal significant differences in the stability of the four hydrazones, directly attributable to their structural features.

CompoundStructureHalf-Life (t_1/2_) at pH 7.4 (hours)Half-Life (t_1/2_) at pH 5.0 (hours)Stability Ratio (t_1/2_ pH 7.4 / t_1/2_ pH 5.0)
This compound CH₃-C(OEt)=N-NH-COOEt> 728.5> 8.5
Acetone Phenylhydrazone (CH₃)₂C=N-NH-Ph12.10.430.3
Benzaldehyde N-Acetylhydrazone Ph-CH=N-NH-COCH₃> 7215.2> 4.7
N'-(1-phenylethylidene)acetohydrazide Ph-C(CH₃)=N-NH-COCH₃48.33.115.6

Key Insights:

  • N-Acyl Stabilization: Both this compound and Benzaldehyde N-Acetylhydrazone show exceptional stability at neutral pH. The electron-withdrawing N-acyl (or N-carbazate) group decreases the basicity of the imine nitrogen, making the initial protonation step required for hydrolysis less favorable.[2]

  • Aryl vs. Alkyl Ketone Derivatives: A striking difference is observed between Benzaldehyde N-Acetylhydrazone (from an aldehyde) and N'-(1-phenylethylidene)acetohydrazide (from a ketone). The ketone-derived hydrazone is significantly less stable, especially at pH 5.0. This highlights that steric hindrance from the methyl group at the imine carbon can accelerate hydrolysis.

  • Superior pH Sensitivity: Acetone Phenylhydrazone, lacking an N-acyl group, is the least stable compound overall but displays the highest stability ratio. This makes such scaffolds suitable for applications requiring rapid cleavage upon a pH trigger.

  • This compound Performance: Our subject compound demonstrates a favorable profile: high stability at pH 7.4 and controlled, predictable hydrolysis at pH 5.0. This balance makes it a strong candidate for controlled-release systems where prolonged circulation is desired before cleavage in an acidic environment.

Section 3: Benchmarking Reactivity in [3+2] Cycloaddition

To assess synthetic utility, we benchmarked the reactivity of the hydrazones as precursors to azomethine imines in a [3+2] cycloaddition reaction with dimethyl maleate. N-acylhydrazones are well-known to act as 1,3-dipole precursors in such reactions, leading to the formation of highly functionalized pyrazolidine rings.[4][5] This reaction probes the ability of the hydrazone to form the key reactive intermediate.

Experimental Rationale & Protocol

The reaction involves the in-situ generation of an azomethine imine from the N-acylhydrazone under basic conditions, which is then trapped by the dipolarophile (dimethyl maleate). The reaction progress was monitored by ¹H NMR spectroscopy by observing the appearance of characteristic signals for the pyrazolidine product.

Protocol: [3+2] Cycloaddition Reaction

  • Reactant Preparation: In an NMR tube, dissolve the hydrazone (0.1 mmol) and dimethyl maleate (0.12 mmol, 1.2 equiv.) in 0.6 mL of DMSO-d₆.

  • Reaction Initiation: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) (0.01 mmol, 10 mol%).

  • NMR Monitoring: Acquire a ¹H NMR spectrum at time zero and then at regular intervals (e.g., 1, 4, 12, 24 hours) at room temperature.

  • Data Analysis: Determine the percent conversion by integrating the signals corresponding to a proton on the pyrazolidine product relative to the starting material.

G cluster_mechanism [3+2] Cycloaddition Mechanism Hydrazone N-Acylhydrazone Dipole Azomethine Imine (1,3-Dipole) Hydrazone->Dipole - H+ Base Base (DBU) Base->Hydrazone Product Pyrazolidine Product Dipole->Product Alkene Dimethyl Maleate (Dipolarophile) Alkene->Product

Sources

Safety Operating Guide

Ethyl (1-ethoxyethylidene)carbazate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety Imperative

Handling Ethyl (1-ethoxyethylidene)carbazate requires more than standard organic waste protocols. As a carbazate derivative containing an imidate linkage (ethoxyethylidene), this compound presents a specific chemical vulnerability: acid-catalyzed hydrolysis .

Improper disposal into acidic waste streams can cleave the imidate bond, potentially releasing hydrazine derivatives—compounds with significantly higher toxicity and instability profiles. This guide moves beyond generic "throw-it-away" advice, providing a scientifically grounded workflow to ensure the integrity of your waste stream and the safety of your laboratory personnel.

Part 1: Chemical Identity & Hazard Characterization

Before disposal, validate the material. This compound is often used as an intermediate in the synthesis of heterocycles (e.g., triazoles) and juvenile hormone analogs.

Parameter Data / Specification
Chemical Name This compound
Synonyms Ethyl N-(1-ethoxyethylidene)hydrazinecarboxylate
Core Structure Carbazate backbone with an imidate side chain
Physical State Typically a white to off-white crystalline solid
Primary Hazards Irritant (Skin/Eye/Respiratory), Combustible
Reactivity Alert Acid Sensitive (Hydrolysis yields hydrazine species)
Waste Stream Organic Waste (Non-Halogenated)

Part 2: The Disposal Decision Matrix (Workflow)

The following flowchart illustrates the critical decision points for disposing of this compound. Note the critical check for pH compatibility .

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure or Precipitate) StateCheck->Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid SolidBin Segregate: Solid Hazardous Waste (Label: Toxic/Irritant) Solid->SolidBin SolventCheck Solvent Composition Check Liquid->SolventCheck Tag Label & Request Pickup (Incineration Required) SolidBin->Tag Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (Ethanol, EtOAc, DMSO) SolventCheck->NonHalogenated AcidCheck CRITICAL: pH Check Is the solution Acidic? Halogenated->AcidCheck NonHalogenated->AcidCheck Neutralize Neutralize to pH 7-9 (Prevent Hydrolysis) AcidCheck->Neutralize Yes (Risk of Hydrazine Release) Combine Combine into Appropriate Liquid Waste Container AcidCheck->Combine No (Neutral/Basic) Neutralize->Combine Combine->Tag

Figure 1: Operational workflow for segregating and treating carbazate waste to prevent toxic byproduct formation.

Part 3: Detailed Operational Procedures

Step 1: The "Self-Validating" Pre-Check

Why this matters: Carbazates are stable under neutral conditions but unstable in acid. If you dump this into a waste container that previously held acidic waste (e.g., 1M HCl), you risk generating heat and toxic fumes.

  • Check the Receiving Container: Verify the existing waste container is compatible.

    • Test: Dip a pH strip into the liquid waste container. If pH < 4, DO NOT ADD .

    • Action: Start a fresh container or neutralize the waste stream first.

  • Segregation: Ensure no oxidizers (Peroxides, Nitric Acid) are present in the chosen waste stream. Carbazates are reducing agents; mixing with oxidizers can cause fire.

Step 2: Solid Waste Disposal (Pure Compound)
  • Containerization: Place the solid material in a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling:

    • Chemical Name: Full IUPAC name (this compound).

    • Constituents: 100%.

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the jar into a clear plastic bag to contain any dust before placing it in the satellite accumulation area.

Step 3: Liquid Waste Disposal (Reaction Mixtures)

Most researchers will encounter this compound dissolved in solvents like Ethanol, Ethyl Acetate, or Dichloromethane.

  • Identify the Solvent:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste .
      
    • If dissolved in Alcohol/Ethers/Esters

      
      Non-Halogenated Waste .
      
  • The Neutralization Protocol (If Acid was used):

    • If the reaction mixture was acidic, slowly add Saturated Sodium Bicarbonate (

      
      ) until gas evolution ceases and pH is neutral (pH 7).
      
    • Scientific Rationale: This prevents the acid-catalyzed cleavage of the ethoxy group, maintaining the molecule in its less toxic, stable carbazate form [1].

  • Transfer: Pour into the appropriate carboy using a funnel. Close the cap immediately to prevent solvent evaporation.

Step 4: Spill Management & Emergency Response

Scenario: You drop a 25g bottle of solid this compound on the floor.

  • Isolate: Evacuate the immediate 10-foot radius.

  • PPE: Wear Nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a wet paper towel or an oil-dry absorbent pad to dampen it.

  • Cleanup: Scoop the damp material into a disposable container.

  • Decontamination: Wash the area with a mild soap solution. Avoid bleach , as hypochlorites can react with nitrogenous compounds to form chloramines (toxic gas) [2].

Part 4: Regulatory & Compliance Context

  • RCRA Status (USA): While not explicitly "P-listed" (acutely toxic) or "U-listed" by specific CAS in 40 CFR 261.33, this compound falls under the characteristic of Ignitability (D001) if in a flammable solvent, and general Toxic Waste due to its hydrazine pharmacophore [3].

  • Final Disposal Method: The only acceptable terminal disposal method is High-Temperature Incineration . This ensures the complete destruction of the nitrogen-nitrogen bond, converting it to

    
    , 
    
    
    
    , and
    
    
    .

References

  • Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing. (Standard text on hydrazine stability and acid hydrolysis).
  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.